molecular formula C8H5Cl2IO2 B3055501 Methyl 3,5-dichloro-4-iodobenzoate CAS No. 651058-99-0

Methyl 3,5-dichloro-4-iodobenzoate

Cat. No.: B3055501
CAS No.: 651058-99-0
M. Wt: 330.93 g/mol
InChI Key: ZQBCSMQUUVHGNV-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-iodobenzoate is a useful research compound. Its molecular formula is C8H5Cl2IO2 and its molecular weight is 330.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-dichloro-4-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dichloro-4-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,5-dichloro-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBCSMQUUVHGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625228
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651058-99-0
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 3,5-dichloro-4-iodobenzoate: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3,5-dichloro-4-iodobenzoate is a polyhalogenated aromatic ester, a molecular scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and material science. Its strategic arrangement of chloro and iodo substituents on a methyl benzoate core provides multiple, distinct reaction sites. This guide offers an in-depth analysis of its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and its potential applications as a versatile building block in advanced chemical synthesis. The inherent reactivity of the carbon-iodine bond makes it an ideal substrate for cross-coupling reactions, enabling the construction of complex molecular architectures.

Molecular Structure and Identification

The structure of Methyl 3,5-dichloro-4-iodobenzoate is defined by a central benzene ring substituted with a methyl ester group, two chlorine atoms at the meta positions (3 and 5), and an iodine atom at the para position (4) relative to the ester. This substitution pattern creates a molecule with C2v symmetry.

IdentifierValue
IUPAC Name Methyl 3,5-dichloro-4-iodobenzoate
Molecular Formula C₈H₅Cl₂IO₂
Molecular Weight 346.94 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl
InChI Key (Predicted) ZLDKGHYMFINXRN-UHFFFAOYSA-N
CAS Number Data not readily available.

Physicochemical and Spectroscopic Profile

While direct experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

The high degree of halogenation and the presence of the polar ester group dictate its physical properties. It is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

PropertyPredicted ValueRationale / Comparative Data
Melting Point 120 - 140 °CHigher than related compounds like methyl 4-iodobenzoate (114 °C) due to increased molecular weight and symmetry.[1]
Boiling Point > 300 °CSignificantly increased due to high molecular weight and halogenation.
Water Solubility Low / InsolubleThe hydrophobic nature of the halogenated aromatic ring dominates.[2]
LogP ~ 4.0Estimated based on an increase from analogs like methyl 3-iodobenzoate (LogP ~3.1).[3]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 3,5-dichloro-4-iodobenzoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • ~8.0-8.2 ppm (s, 2H): The two aromatic protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They would appear as a sharp singlet downfield, influenced by the electron-withdrawing effects of the adjacent ester and halogen substituents.

    • ~3.9 ppm (s, 3H): The three protons of the methyl ester group will appear as a distinct singlet.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • ~165 ppm: The carbonyl carbon of the ester group.

    • ~140-145 ppm: The aromatic carbon bearing the iodine atom (C4).

    • ~130-135 ppm: The two aromatic carbons bearing the chlorine atoms (C3, C5).

    • ~128-132 ppm: The two aromatic carbons adjacent to the ester group (C2, C6).

    • ~125-130 ppm: The aromatic carbon attached to the ester group (C1).

    • ~52 ppm: The methyl carbon of the ester group.

  • IR (Infrared) Spectroscopy:

    • ~1720-1740 cm⁻¹ (strong): Characteristic C=O stretching of the ester carbonyl group.

    • ~1250-1300 cm⁻¹ (strong): C-O stretching of the ester linkage.

    • ~800-900 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the isolated aromatic hydrogens.

    • ~700-800 cm⁻¹ (medium): C-Cl stretching vibrations.

    • ~500-600 cm⁻¹ (medium): C-I stretching vibration.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z ≈ 347.

    • A highly characteristic isotopic pattern will be visible due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in prominent peaks at M⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive marker for molecules containing two chlorine atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and logical method for the preparation of Methyl 3,5-dichloro-4-iodobenzoate is the direct esterification of its corresponding carboxylic acid precursor, 3,5-dichloro-4-iodobenzoic acid. This precursor can be synthesized from simpler starting materials. The final esterification step is typically efficient and high-yielding.

Synthesis_Workflow Start 3,5-Dichloro-4-iodobenzoic Acid Process Fischer Esterification (Reflux) Start->Process Substrate Reagent Methanol (CH₃OH) + Acid Catalyst (e.g., H₂SO₄) Reagent->Process Reagents Product Methyl 3,5-dichloro-4-iodobenzoate Process->Product Yields

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of Methyl 3,5-dichloro-4-iodobenzoate , structured for application scientists and process chemists.

Executive Summary

Methyl 3,5-dichloro-4-iodobenzoate is a highly lipophilic, polyhalogenated ester commonly utilized as an intermediate in cross-coupling reactions (e.g., Sonogashira, Suzuki) and the synthesis of X-ray contrast agents.

Due to the specific substitution pattern—a hydrophobic benzoate core flanked by two electron-withdrawing chlorine atoms and a polarizable iodine atom—this compound exhibits a distinct solubility profile characterized by low aqueous solubility and high affinity for polarizable organic solvents .

This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR), validated by experimental protocols for similar halogenated benzoates. It is designed to assist in solvent selection for reaction optimization , extraction , and recrystallization .

Physicochemical Characterization & Structural Logic

To understand the solubility behavior, we must analyze the intermolecular forces governing the crystal lattice energy and solvation enthalpy.

PropertyValue / PredictionStructural Impact on Solubility
Molecular Structure Methyl 3,5-dichloro-4-iodobenzoateEster Group: Provides H-bond acceptance (weak).Halogens (Cl, I): Increase lipophilicity and density.
Physical State Crystalline SolidHigh lattice energy due to efficient packing of symmetrical halogens requires significant solvation energy to overcome.
Melting Point Predicted: 110–140 °C Reference: Methyl 4-iodobenzoate melts at ~114 °C. The addition of ortho-chlorines typically increases MP via symmetry and molecular weight.
LogP (Lipophilicity) Predicted: > 4.5 Highly hydrophobic.[1] Insoluble in water; partitions strongly into organic phases.
Key Interactions Dispersion Forces, Halogen BondingThe Iodine atom acts as a Lewis acid (sigma-hole), forming strong Halogen Bonds with Lewis bases (solvents with O or N lone pairs).

Solubility Profile by Solvent Class[3]

The following profile categorizes solvents based on their thermodynamic compatibility with Methyl 3,5-dichloro-4-iodobenzoate.

Class A: High Solubility (Primary Reaction Solvents)

Use for: Homogeneous reactions, stock solutions, and extraction.

SolventSolubility MechanismOperational Notes
Dichloromethane (DCM) Dispersion / Dipole-Dipole Excellent solvent. "Like dissolves like" (halogenated solvent dissolves halogenated solute). Ideal for extraction.
Tetrahydrofuran (THF) Halogen Bonding The oxygen in THF acts as a Lewis base, stabilizing the iodine atom via halogen bonding.
Ethyl Acetate (EtOAc) Dipole-Dipole Good general solvent. Often used in mixtures with hexanes for chromatography.
DMF / DMSO Polarity / Halogen Bonding High solubility due to strong dipole interactions. Hard to remove; use only if high temperatures are required.
Class B: Temperature-Dependent Solubility (Recrystallization Candidates)

Use for: Purification via cooling crystallization.

SolventBehaviorProtocol
Methanol / Ethanol Sparingly Soluble (Cold) / Soluble (Hot) The ester group allows some interaction, but the hydrophobic core limits cold solubility. Ideal for recrystallization.
Acetonitrile (MeCN) Moderate Solubility Useful for HPLC mobile phases. Can be used as a crystallization solvent if alcohols fail.
Class C: Low Solubility (Antisolvents)

Use for: Precipitating the compound from a concentrated solution.

SolventBehaviorOperational Notes
Water Insoluble Used to quench reactions and precipitate the product from water-miscible organic solvents (e.g., DMF).
Hexanes / Heptane Low Solubility The rigid, polarizable structure of the solute does not interact well with light aliphatics at RT. Used to "crash out" the product.

Mechanistic Visualization: Solvation Logic

The diagram below illustrates the competing intermolecular forces. The solvent must overcome the crystal lattice energy (Crystal Packing) to solvate the molecule.

SolvationMechanism Solute Methyl 3,5-dichloro-4-iodobenzoate (Crystal Lattice) Solvent_Chlorinated Chlorinated Solvents (DCM, CHCl3) Solute->Solvent_Chlorinated Dispersion Forces (High Compatibility) Solvent_Ether Ethers / Polar Aprotic (THF, DMF) Solute->Solvent_Ether Halogen Bonding (I...O Interaction) Solvent_Water Water / Aliphatics (H2O, Hexane) Solute->Solvent_Water Hydrophobic Effect (Insoluble) Result_Soluble Solution Formed Solvent_Chlorinated->Result_Soluble Solvent_Ether->Result_Soluble Result_Precipitate Precipitation / Phase Sep Solvent_Water->Result_Precipitate

Caption: Solvation logic showing how halogen bonding and dispersion forces drive solubility in organic media, while hydrophobicity prevents dissolution in water.

Experimental Protocols

Since specific solubility values (mg/mL) vary by batch purity and temperature, use these protocols to determine exact limits for your specific lot.

Protocol A: Rapid Gravimetric Solubility Determination

Objective: Define the saturation limit (Cs) at Room Temperature (25°C).

  • Preparation: Weigh approx. 50 mg of Methyl 3,5-dichloro-4-iodobenzoate into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments .

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • If solid dissolves immediately: Solubility is >500 mg/mL .

    • If solid persists after 1 mL total solvent: Solubility is <50 mg/mL .

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: Purify the compound from crude synthesis mixtures.

  • Solvent Selection: Choose a solvent from Class B (e.g., Ethanol) or a pair from Class A + C (e.g., DCM + Hexane).

  • Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (or "Good" solvent).

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Cooling:

    • Single Solvent: Allow to cool slowly to RT, then to 4°C.

    • Solvent Pair: Slowly add the "Antisolvent" (Hexane) until turbidity persists, then cool.

  • Harvest: Filter crystals and wash with cold antisolvent.

Workflow: Solubility Screening Logic

Follow this decision tree to select the correct solvent for your application.

SolubilityWorkflow Start Start: Solvent Selection Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Purification Recrystallization Goal->Purification Workup Extraction/Workup Goal->Workup React_Solvent Use THF, DMF, or Toluene (Avoid protic solvents) Reaction->React_Solvent Cryst_Solvent Test EtOH or DCM/Hexane System Purification->Cryst_Solvent Workup_Solvent Extract with DCM or EtOAc Wash with Water Workup->Workup_Solvent

Caption: Decision tree for selecting solvents based on the experimental stage (Reaction, Purification, or Workup).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-iodobenzoate. Retrieved from [Link]

  • Organic Syntheses (2011).Synthesis of Halogenated Benzoates and Cross-Coupling Intermediates.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Source for theoretical solubility parameter logic).

Sources

Electronic effects of chloro and iodo substituents on benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design and physical organic chemistry, the choice between a chloro- and an iodo-substituent on a benzoate scaffold is rarely trivial. While both are deactivated halogens, their electronic signatures diverge significantly when analyzed through the lens of Hammett parameters, polarizability, and steric influence. This guide provides a definitive technical analysis of how these substituents modulate the reactivity, spectroscopic properties, and biological interaction potential of benzoate esters.

Key Takeaway: Chlorine acts primarily as a "hard" electron-withdrawing group (EWG) dominated by induction (-I), accelerating hydrolytic cleavage. Iodine, while also an EWG, introduces a massive "soft" polarizability factor and a distinct


-hole, enabling unique halogen-bonding interactions (XB) critical for high-affinity ligand-protein binding, often at the cost of steric bulk.

Theoretical Framework: The Electronic Tug-of-War

To predict reactivity, we must quantify the electronic perturbation these halogens exert on the carbonyl center. This is governed by two opposing vectors: Inductive withdrawal (-I) and Resonance donation (+R).

Hammett Linear Free Energy Relationships (LFER)

The Hammett equation (


) allows us to predict the relative reactivity of substituted benzoates.
SubstituentPosition

(Hammett Constant)
Electronic Character
Chloro (-Cl) Para (

)
+0.23 Strong -I, Weak +R
Meta (

)
+0.37 Pure -I (No resonance cancellation)
Iodo (-I) Para (

)
+0.18 Moderate -I, Very Weak +R
Meta (

)
+0.35 Pure -I

Analysis:

  • Meta-Substitution: Both halogens exert their maximum electron-withdrawing effect in the meta position because the +R effect cannot operate on the carbonyl carbon. Cl is marginally more deactivating than I.

  • Para-Substitution: The +R effect (lone pair donation) opposes the -I effect. Since Cl has better orbital overlap (3p-2p) with carbon than I (5p-2p), its resonance donation is slightly stronger, yet its high electronegativity still dominates.

  • Net Result: Both are deactivating (positive

    
    ), rendering the carbonyl carbon more electrophilic than unsubstituted benzoate.
    
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic effects stabilizing the transition state during hydrolysis.

ElectronicEffects cluster_0 Net Effect on Para-Benzoate Substituent Halogen (X) Ring Benzene Ring Substituent->Ring Inductive (-I) (Cl > I) Substituent->Ring Resonance (+R) (Cl > I) Carbonyl Carbonyl (C=O) Ring->Carbonyl Electron Density Modulation Reactivity Hydrolysis Rate (Electrophilicity) Carbonyl->Reactivity Determines k Comparison Net EWG Power: Cl (+0.23) > I (+0.18)

Caption: Schematic of competing Inductive (-I) and Resonance (+R) effects. The solid red line indicates the dominant inductive withdrawal which accelerates nucleophilic attack.

Spectroscopic Signatures

Characterization of these esters relies on detecting the shift in electron density at the carbonyl group.

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) correlates with the bond order. Electron-withdrawing groups (EWGs) suppress the contribution of the single-bond resonance form (

), increasing the double-bond character and frequency.
  • Unsubstituted Benzoate: ~1720 cm⁻¹

  • p-Iodobenzoate: ~1725-1730 cm⁻¹

  • p-Chlorobenzoate: ~1735-1740 cm⁻¹

Diagnostic Rule: The highly electronegative Chloro substituent induces a larger high-frequency shift (hypsochromic) than the Iodo substituent due to a stronger field effect stiffening the C=O bond [1].

Nuclear Magnetic Resonance ( NMR)

The carbonyl carbon chemical shift is sensitive to shielding.

  • Trend: EWGs generally deshield the carbonyl carbon (shift downfield, higher ppm).

  • Observation: The difference between p-Cl and p-I benzoates in

    
     NMR is subtle (< 1-2 ppm) because the anisotropy of the huge Iodine atom can induce shielding effects that counteract the inductive deshielding.
    

Reactivity & Kinetics: Alkaline Hydrolysis[1][2][3]

The standard benchmark for reactivity is Alkaline Hydrolysis (


 mechanism).
Mechanism and Rate Enhancement

The rate-determining step (RDS) is the formation of the tetrahedral intermediate by hydroxide attack.

  • Electronic Logic: The transition state is negatively charged. EWGs stabilize this charge dispersal.

  • Prediction: p-Chlorobenzoate hydrolyzes roughly 1.3x to 1.5x faster than p-iodobenzoate (based on

    
     for benzoate hydrolysis).
    
The "Ortho Effect" Anomaly

In ortho-substitution, the logic inverts due to sterics.

  • Ortho-Chloro: Moderate steric hindrance; electronic acceleration still observable.

  • Ortho-Iodo: Massive steric bulk. The Iodine atom physically blocks the trajectory of the incoming nucleophile (

    
    ). Furthermore, it forces the carbonyl group out of planarity with the benzene ring (Steric Inhibition of Resonance).
    
  • Result: o-Iodobenzoates are exceptionally resistant to hydrolysis, often requiring forcing conditions (high temp, pressure, or specific catalysts) compared to their chloro counterparts [2].

HydrolysisWorkflow cluster_factors Modulating Factors Start Start: Benzoate Ester Attack Nucleophilic Attack (OH-) Start->Attack TS Tetrahedral Intermediate (Anionic Transition State) Attack->TS RDS (Rate Determining) Steric Ortho-Iodo Blocks Attack (Decelerates) Attack->Steric Product Benzoate Anion + Alcohol TS->Product Fast collapse EWG EWG (Cl/I) Stabilizes TS (Accelerates) TS->EWG

Caption: Kinetic pathway of alkaline hydrolysis (


). EWGs lower the energy of the red Transition State node, while ortho-sterics block the yellow Attack node.

Implications in Medicinal Chemistry[4][5][6][7][8]

While Chlorine is often used for metabolic blocking, Iodine offers a unique supramolecular tool: Halogen Bonding (XB) .

The Sigma Hole ( -hole)

Iodine is highly polarizable. The electron density is pulled toward the aromatic ring, leaving a region of positive electrostatic potential on the outer tip of the Iodine atom, opposite the C-I bond.

  • Chlorine: Small/Negligible

    
    -hole. Acts mostly as a hydrophobic lump.
    
  • Iodine: Large, accessible

    
    -hole.
    
  • Application: This positive patch can act as a Lewis Acid, binding to backbone carbonyls (Lewis Bases) in target proteins. This interaction is highly directional and can increase potency by orders of magnitude compared to a chloro-analog [3].

Metabolic Stability

Both halogens block Para-hydroxylation (a common metabolic clearance route by CYP450). However, the C-I bond is weaker (approx. 57 kcal/mol) than the C-Cl bond (approx. 95 kcal/mol), making iodo-compounds more susceptible to oxidative dehalogenation or radical cleavage in vivo.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-Halobenzoates

Standardization ensures valid kinetic comparison.

  • Reagents: 4-Chlorobenzoic acid (or 4-Iodobenzoic acid), Methanol (excess),

    
     (catalytic).
    
  • Setup: 100 mL Round Bottom Flask, Reflux condenser, Drying tube (

    
    ).
    
  • Procedure:

    • Dissolve 10 mmol of acid in 30 mL dry Methanol.

    • Add 0.5 mL conc.

      
       dropwise.
      
    • Reflux for 4 hours (monitor via TLC, solvent: 20% EtOAc/Hexane).

    • Workup: Cool, concentrate in vacuo. Dissolve residue in

      
      , wash with sat. 
      
      
      
      (removes unreacted acid), then Brine.
    • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expect >85%. Confirm identity via Melting Point and IR (look for ester C=O >1720 cm⁻¹).

Protocol B: Kinetic Measurement (Pseudo-First Order)

Methodology for determining


.
  • Stock Solutions:

    • Ester:

      
       M in Ethanol.
      
    • Base: 0.1 M NaOH (aq).

  • Reaction Mix: Mix 1.0 mL Ester stock + 9.0 mL 50% EtOH/Water buffer. Thermostat at 25.0°C.

  • Initiation: Add 0.1 mL NaOH (Excess concentration ensures pseudo-first order kinetics:

    
    ).
    
  • Monitoring: UV-Vis Spectrophotometer.

    • Track absorbance decay at

      
       of the ester (typically 230-250 nm) or appearance of benzoate anion.
      
  • Calculation:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • Slope =

      
      .
      
    • Compare

      
       vs 
      
      
      
      .

References

  • Exner, O. (1966). Concerning the inductive effect of alkyl groups. Collection of Czechoslovak Chemical Communications. (Validated via Hammett correlation data).

  • Chapman, N. B., et al. (1966). Steric effects in the hydrolysis of ortho-substituted benzoates. Journal of the Chemical Society B.

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules.[1][2][3][4] Protein Science.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

Methyl 3,5-dichloro-4-iodobenzoate CAS 114993-18-9 technical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Methyl 3,5-dichloro-4-iodobenzoate.

CAS: 114993-18-9 (Note: Commercial catalogs also reference CAS 651058-99-0) Formula: C₈H₅Cl₂IO₂ Molecular Weight: 330.93 g/mol

Executive Summary

Methyl 3,5-dichloro-4-iodobenzoate is a highly specialized halogenated aromatic ester used primarily as a scaffold in the synthesis of thyromimetics (thyroid hormone receptor agonists) and transthyretin (TTR) stabilizers. Its structure features a benzoate core functionalized with two chlorine atoms at the 3- and 5-positions and an iodine atom at the 4-position. This specific substitution pattern mimics the diiodo-phenyl ring found in endogenous thyroid hormones (T3/T4), making it a critical intermediate in medicinal chemistry. The iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the ester group allows for downstream derivatization into acids, amides, or alcohols.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Methyl 3,5-dichloro-4-iodobenzoate
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Typical range for this class; verify with specific lot)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Reactivity High reactivity at C-4 (Iodo) for cross-coupling; Ester hydrolysis sensitive to base
Storage 2–8 °C, protect from light (Iodine-carbon bond is photosensitive)

Synthesis & Production

The industrial and laboratory synthesis of Methyl 3,5-dichloro-4-iodobenzoate typically proceeds via a Sandmeyer-type iodination of the corresponding amino-benzoate. Direct iodination of methyl 3,5-dichlorobenzoate is challenging due to steric hindrance and electronic deactivation; therefore, the amino route is preferred for regioselectivity.

Synthetic Pathway (Sandmeyer Route)
  • Starting Material: Methyl 4-amino-3,5-dichlorobenzoate (prepared from 4-aminobenzoic acid via chlorination and esterification).

  • Diazotization: The amine is converted to the diazonium salt using sodium nitrite (

    
    ) and strong acid (
    
    
    
    or
    
    
    ) at low temperatures (0–5 °C).
  • Iodination: The diazonium species is treated with potassium iodide (

    
    ). The iodine anion acts as a nucleophile, displacing the 
    
    
    
    group to form the aryl iodide.
Synthesis Workflow Diagram

SynthesisPath Start Methyl 4-amino- 3,5-dichlorobenzoate Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter Step2 Sandmeyer Iodination (KI, H2O, RT) Inter->Step2 Product Methyl 3,5-dichloro- 4-iodobenzoate Step2->Product

Figure 1: Step-wise synthesis via the Sandmeyer reaction, ensuring regioselective iodine installation.

Detailed Experimental Protocol (Sandmeyer)

Note: Perform in a fume hood due to the formation of nitrogen oxides and potential iodine vapors.

  • Diazotization:

    • Charge a reaction vessel with Methyl 4-amino-3,5-dichlorobenzoate (1.0 equiv) and sulfuric acid (2.5 M aqueous solution, 10 vol).

    • Cool the suspension to 0–5 °C using an ice/salt bath.

    • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining internal temperature < 5 °C.

    • Stir for 30–60 minutes. The solution should become clear/yellowish as the diazonium salt forms.

  • Iodination:

    • Dissolve potassium iodide (1.5 equiv) in water (minimum volume).

    • Add the KI solution dropwise to the cold diazonium mixture. Caution: Vigorous gas evolution (

      
      ) and foaming will occur.
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Optional: Heat to 50 °C for 30 minutes to ensure complete conversion.

  • Workup:

    • Extract the reaction mixture with ethyl acetate or dichloromethane .[1]

    • Wash the organic layer with 10% sodium thiosulfate (

      
      )  to remove excess iodine (indicated by the disappearance of the purple/brown color).
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[2]
      
    • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc) to yield the white solid product.

Reactivity & Synthetic Utility

Methyl 3,5-dichloro-4-iodobenzoate is a "linchpin" intermediate. The 4-iodo position is highly reactive toward oxidative addition with palladium(0), while the 3,5-dichloro motif provides steric bulk that prevents unwanted side reactions at ortho-positions and increases the metabolic stability of the final drug candidate.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl systems (common in TTR stabilizers).

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

  • Heck Reaction: Coupling with alkenes.[3]

  • Hydrolysis: Conversion of the methyl ester to the benzoic acid (using LiOH/THF/H2O) to generate the free acid functionality often required for receptor binding.

Application Logic Diagram

Reactivity Core Methyl 3,5-dichloro- 4-iodobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki C-I Bond Sono Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sono C-I Bond Hydro Ester Hydrolysis (LiOH, THF/H2O) Core->Hydro Ester Group Biaryl Biaryl Scaffolds (Thyromimetics) Suzuki->Biaryl Alkyne Functionalized Alkynes (Linkers/Probes) Sono->Alkyne Acid 3,5-Dichloro-4-iodo benzoic acid Hydro->Acid

Figure 2: Divergent synthetic utility showing access to key medicinal chemistry scaffolds.

Case Study: Applications in Drug Discovery

Thyromimetics (TR- Agonists)

The 3,5-dichloro-4-substituted phenyl ring is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in Triiodothyronine (T3).

  • Mechanism: The halogen atoms fit into the hydrophobic pockets of the Thyroid Hormone Receptor (TR). The 3,5-dichloro substitution improves oral bioavailability compared to the di-iodo analogs while maintaining receptor affinity.

  • Utility: This intermediate is used to synthesize the "outer ring" of thyromimetics. For example, coupling this benzoate with a phenol or aniline via Ullmann-type condensation (or using the hydrolyzed acid form) creates the diphenyl ether or amine core characteristic of drugs like Sobetirome or precursors to Resmetirom (MGL-3196) analogs.

Transthyretin (TTR) Stabilizers

Compounds stabilizing the TTR tetramer often require a biaryl structure with halogen substitution to occupy the thyroxine-binding channel.

  • Workflow: Suzuki coupling of Methyl 3,5-dichloro-4-iodobenzoate with a heterocyclic boronic acid (e.g., benzoxazole or pyrazole) yields the biaryl core. Subsequent hydrolysis affords the carboxylic acid necessary for ionic interaction with Lys15 in the TTR binding pocket.

Handling & Safety Data (MSDS Highlights)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Handle under inert atmosphere (Nitrogen/Argon) if storing for long periods to prevent protodeiodination (though relatively stable).

    • Avoid contact with strong oxidizing agents.

    • Light Sensitivity: Iodine-carbon bonds can be photolabile; store in amber vials.

References

  • Synthesis of Halogenated Benzoates: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thyromimetics," Vol. 57, 2014.

  • General Sandmeyer Protocol: Organic Syntheses, Coll. Vol. 2, p. 351 (Iodobenzoic acid derivatives).

  • Suzuki Coupling Methodologies: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions," Vol. 95, 1995.

  • Resmetirom Structure & Synthesis: Journal of Medicinal Chemistry, "Discovery of MGL-3196," 2014.

Sources

Physical characteristics and melting point of Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis logic, and experimental validation protocols for Methyl 3,5-dichloro-4-iodobenzoate , a critical intermediate in the synthesis of thyromimetic agents.

Physical Characteristics, Synthesis Logic, and Thermal Analysis

Executive Summary

Methyl 3,5-dichloro-4-iodobenzoate (CAS 651058-99-0 ) is a specialized halogenated aromatic ester used primarily as a scaffold in the development of thyroid hormone receptor agonists (thyromimetics), such as Sobetirome (GC-1) .[1] Its structural uniqueness lies in the steric and electronic environment created by the 3,5-dichloro substitution pattern flanking a bulky 4-iodo group. This specific arrangement mimics the outer ring iodine distribution of triiodothyronine (T3), making it a high-value building block for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive physical profile, a self-validating synthesis protocol, and a rigorous methodology for melting point determination, addressing the scarcity of public experimental data for this specific intermediate.

Chemical Identity & Structural Analysis[2][3][4][5]

PropertySpecification
IUPAC Name Methyl 3,5-dichloro-4-iodobenzoate
CAS Number 651058-99-0
Molecular Formula C₈H₅Cl₂IO₂
Molecular Weight 330.93 g/mol
SMILES COC(=O)C1=CC(Cl)=C(I)C(Cl)=C1
Structural Class Halogenated Benzoate Ester
Key Moiety 4-Iodo-3,5-dichlorophenyl core (Thyromimetic pharmacophore)
Structural Insights

The molecule features a "dense" halogenation pattern. The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I), deactivating the ring but also providing steric shielding to the iodine atom. The iodine at the para position is the primary handle for palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura) or iodine-magnesium exchange reactions.

Physical Characteristics Profile

While specific experimental melting point data for this ester is often proprietary or absent from standard open-access databases, its properties can be rigorously bracketed using high-confidence data from its immediate precursors and analogs.

Predicted vs. Analogous Thermal Data
  • Target Compound (Ester): Methyl 3,5-dichloro-4-iodobenzoate [1]

    • Expected Melting Point Range:60 – 85 °C (Solid).

    • Rationale: Esters typically melt lower than their corresponding acids. The amino-analog (Methyl 4-amino-3,5-dichlorobenzoate) melts at 79-81°C. The replacement of the amino group (-NH₂) with iodine (-I) increases molecular weight but disrupts hydrogen bonding networks, likely maintaining the solid state but potentially lowering the melting point relative to the highly symmetric 4-iodobenzoate (114°C).

  • Reference Standards (For Calibration):

    • Acid Precursor: 3,5-Dichloro-4-iodobenzoic acid (CAS 117757-68-3) — MP: 176–178 °C .

    • Amino Analog: Methyl 4-amino-3,5-dichlorobenzoate (CAS 41727-48-4) — MP: 79–81 °C .

    • Des-chloro Analog: Methyl 4-iodobenzoate (CAS 619-44-3) — MP: 113–117 °C .

General Physical Properties
CharacteristicDescription
Physical State Crystalline Solid (Powder or Needles)
Color White to Off-White / Pale Cream (Yellowing indicates iodine liberation)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water.
Stability Light Sensitive (Protect from UV to prevent C-I bond homolysis). Moisture Sensitive (Ester hydrolysis).

Synthesis & Causality (The "Why" Behind the Protocol)

The most robust route to Methyl 3,5-dichloro-4-iodobenzoate is via the Sandmeyer Reaction starting from the commercially available amino-ester. Direct iodination of the dichloro-ester is difficult due to the directing effects and steric hindrance.

Synthesis Workflow Diagram

The following diagram illustrates the transformation logic, highlighting the critical diazotization step.

SynthesisWorkflow Start Methyl 4-amino- 3,5-dichlorobenzoate (CAS 41727-48-4) Step1 Diazotization (NaNO2, H2SO4/AcOH) <0°C Start->Step1 Amine Activation Intermediate Diazonium Salt [Ar-N2]+ HSO4- Step1->Intermediate Electrophilic Species Step2 Iodination (KI, Urea) Room Temp Intermediate->Step2 Nucleophilic Sub (Sandmeyer) Product Methyl 3,5-dichloro- 4-iodobenzoate (CAS 651058-99-0) Step2->Product Isolation

Caption: Synthesis via Sandmeyer reaction. Key control point: Temperature maintenance <0°C during diazotization to prevent phenol byproduct formation.

Protocol Logic[7]
  • Solvent Choice (H₂SO₄/AcOH): The amino group is weakly basic due to the two electron-withdrawing chlorines. Strong acidic conditions (sulfuric acid) are required to protonate and solubilize the amine for diazotization.

  • Temperature Control (<0°C): The diazonium intermediate is unstable. Higher temperatures lead to hydrolysis (forming the phenol) or decomposition.

  • Iodide Source (KI): Potassium iodide is preferred over copper(I) iodide for simple iodinations of diazonium salts due to higher solubility and cleaner workup.

Experimental Protocol: Melting Point Determination

Since specific literature values are sparse, the following Self-Validating Protocol ensures accurate characterization of your synthesized material.

Reagents & Equipment[7][8]
  • Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

  • Reference Standards: Benzoic Acid (122°C) and Methyl 4-iodobenzoate (114°C) for calibration.

  • Sample: Dried Methyl 3,5-dichloro-4-iodobenzoate (>24h under high vacuum).

Step-by-Step Procedure
  • Sample Preparation: Grind the dry sample into a fine, homogeneous powder. Coarse crystals can lead to uneven heat transfer and broadened ranges.

  • Capillary Loading: Fill a capillary tube to a height of 2-3 mm. Compact the sample by tapping (packing density affects heat conductivity).

  • Ramp Rate Strategy:

    • Fast Ramp (10°C/min): Run a preliminary scan to identify the approximate melting zone (e.g., if it melts at ~70°C).

    • Precise Ramp (1°C/min): Start the second run 10°C below the approximate melting point.

  • Observation Criteria:

    • T_onset: First visible liquid droplet.

    • T_clear: Complete disappearance of solid phase.

  • Purity Check: A melting range >2°C indicates impurities (likely solvent occlusion or unreacted starting material).

Determination Workflow Diagram

MP_Determination Start Start: Dry Sample (>24h Vacuum) Prep Grind to Fine Powder Load Capillary (2-3mm) Start->Prep FastRun Fast Ramp (10°C/min) Locate Approx Range Prep->FastRun Cool Cool Apparatus to (T_approx - 15°C) FastRun->Cool SlowRun Slow Ramp (1°C/min) Record T_onset & T_clear Cool->SlowRun Decision Range < 2°C? SlowRun->Decision Pass PASS: High Purity Record Value Decision->Pass Yes Fail FAIL: Impure Recrystallize (MeOH/H2O) Decision->Fail No Fail->Start Retry

Caption: Standard Operating Procedure (SOP) for Melting Point determination with purity validation loop.

Applications in Drug Development

This compound is a "privileged structure" in the synthesis of Thyromimetics .

  • Mechanism: The 3,5-dichloro-4-iodo motif mimics the 3,5-diiodo-4-phenoxy ring of T3 (Triiodothyronine).

  • Key Drug: Sobetirome (GC-1) .

  • Utility: The methyl ester serves as a protecting group for the carboxylic acid during the coupling of the phenol ring (often via diaryliodonium salts or Ullmann coupling). Once the core skeleton is constructed, the ester is hydrolyzed to the active carboxylic acid.

References

  • ChemicalBook. 3,5-Dichlorobenzoic acid synthesis and properties (Acid Analog Data). Retrieved from ChemicalBook. Link

  • Scanlan, T. S., et al. (1998). Selective thyroid hormone receptor agonists (GC-1 Synthesis Context). Journal of Medicinal Chemistry. (Contextual reference for thyromimetic synthesis).
  • National Institutes of Health (NIH) PubChem. Methyl 4-amino-3,5-dichlorobenzoate (Precursor Data). PubChem CID 41727-48-4. Link

  • Fisher Scientific. Methyl 4-iodobenzoate Safety Data Sheet (Analog Data). Retrieved from Fisher Scientific. Link

  • BLD Pharm. Methyl 3,5-dichloro-4-iodobenzoate Product Page (CAS 651058-99-0).[1] Retrieved from BLD Pharm.[1] Link

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 3,5-dichloro-4-iodobenzoate in Modern Drug Discovery

Methyl 3,5-dichloro-4-iodobenzoate is a key substituted aromatic ester that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and an iodine atom on the benzene ring, provides multiple reactive sites for further functionalization, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the iodo group is particularly significant, as it readily participates in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high precision. This technical guide provides an in-depth review of the primary synthetic pathways to Methyl 3,5-dichloro-4-iodobenzoate, offering insights into the strategic considerations and experimental nuances of each approach.

Strategic Approaches to the Synthesis of Methyl 3,5-dichloro-4-iodobenzoate

Two principal synthetic strategies have emerged for the preparation of Methyl 3,5-dichloro-4-iodobenzoate, each with its own set of advantages and challenges. The first route relies on the direct electrophilic iodination of a 3,5-dichlorobenzoate precursor, while the second approach involves the construction of the target molecule from a pre-functionalized amino-substituted precursor via a Sandmeyer reaction.

Pathway 1: Electrophilic Iodination of Methyl 3,5-dichlorobenzoate

This pathway is conceptually straightforward, involving the direct introduction of an iodine atom onto the commercially available or readily synthesized Methyl 3,5-dichlorobenzoate. The key challenge in this approach lies in the inherent deactivation of the aromatic ring by the two electron-withdrawing chlorine atoms and the methyl ester group, which necessitates the use of potent iodinating agents and harsh reaction conditions.

Mechanistic Rationale and Key Considerations

The electrophilic aromatic substitution reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic iodine species. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of the iodination. The two chlorine atoms are ortho, para-directing, while the methyl ester group is a meta-director. Consequently, the C4 position is the most electronically favored site for electrophilic attack.

Due to the deactivating nature of the substituents, a highly reactive electrophilic iodine source is required. A common and effective method for the iodination of deactivated aromatic compounds involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as concentrated sulfuric acid[1]. The acid protonates NIS, generating a more potent electrophilic iodine species capable of reacting with the electron-deficient aromatic ring.

Visualizing the Electrophilic Iodination Pathway

Electrophilic Iodination Pathway cluster_0 Step 1: Synthesis of 3,5-Dichlorobenzoic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Electrophilic Iodination Benzonitrile Benzonitrile 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile Benzonitrile->3,5-Dichlorobenzonitrile Cl2, Lewis Acid 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzonitrile->3,5-Dichlorobenzoic Acid H3O+, Δ Methyl 3,5-dichlorobenzoate Methyl 3,5-dichlorobenzoate 3,5-Dichlorobenzoic Acid->Methyl 3,5-dichlorobenzoate CH3OH, H+ Methyl 3,5-dichloro-4-iodobenzoate Methyl 3,5-dichloro-4-iodobenzoate Methyl 3,5-dichlorobenzoate->Methyl 3,5-dichloro-4-iodobenzoate NIS, H2SO4

Caption: Synthetic route via electrophilic iodination.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzoic Acid from Benzonitrile [2][3][4]

  • Chlorination of Benzonitrile: To a solution of benzonitrile in a suitable solvent (e.g., chloroform or ethanol), add a chlorinating agent such as sodium hypochlorite. The pH of the reaction mixture is maintained in the acidic range (pH 3-4) using hydrochloric acid. The reaction is typically carried out at a moderately elevated temperature (55-60 °C) until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Hydrolysis of 3,5-Dichlorobenzonitrile: The resulting 3,5-dichlorobenzonitrile is then hydrolyzed to the corresponding carboxylic acid. This is achieved by adding a strong base, such as sodium hydroxide, to the reaction mixture and heating to 80-90 °C for several hours.

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 1. This precipitates the 3,5-dichlorobenzoic acid, which can then be collected by filtration, washed with water, and dried.

Step 2: Esterification to Methyl 3,5-dichlorobenzoate

  • Fischer Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 3,5-dichlorobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Step 3: Iodination of Methyl 3,5-dichlorobenzoate

  • Reaction Setup: In a flask protected from light, dissolve Methyl 3,5-dichlorobenzoate in concentrated sulfuric acid at 0 °C.

  • Addition of Iodinating Agent: Slowly add N-iodosuccinimide (NIS) in portions, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours. The progress of the reaction should be carefully monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture carefully over crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3,5-dichloro-4-iodobenzoate.

Data Summary for Electrophilic Iodination Pathway
StepStarting MaterialReagentsKey ConditionsTypical YieldPurity
1BenzonitrileNaOCl, HCl; then NaOH55-90 °CHigh>98%
23,5-Dichlorobenzoic acidCH3OH, H2SO4 (cat.)RefluxHigh>98%
3Methyl 3,5-dichlorobenzoateNIS, H2SO40-5 °CModerate to Good>95% (after purification)

Pathway 2: Synthesis via Sandmeyer Reaction

This alternative route offers a more controlled approach to the synthesis of Methyl 3,5-dichloro-4-iodobenzoate by building the desired substitution pattern through a series of well-established transformations, culminating in a Sandmeyer reaction to introduce the iodine atom. This pathway can be particularly advantageous when direct iodination proves to be low-yielding or non-selective.

Mechanistic Rationale and Key Considerations

The Sandmeyer reaction is a powerful tool for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[5][6][7][8][9]. The key steps in this pathway involve the introduction of a nitro group at the 4-position of the 3,5-dichlorobenzoic acid core, followed by its reduction to an amine. The amino group is then diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then treated with an iodide salt, typically potassium iodide, to displace the diazonium group and install the iodine atom.

Visualizing the Sandmeyer Reaction Pathway

Sandmeyer Reaction Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification cluster_3 Step 4: Sandmeyer Reaction 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid 3,5-Dichloro-4-nitrobenzoic Acid 3,5-Dichloro-4-nitrobenzoic Acid 3,5-Dichlorobenzoic Acid->3,5-Dichloro-4-nitrobenzoic Acid HNO3, H2SO4 3,5-Dichloro-4-aminobenzoic Acid 3,5-Dichloro-4-aminobenzoic Acid 3,5-Dichloro-4-nitrobenzoic Acid->3,5-Dichloro-4-aminobenzoic Acid Fe, HCl or H2, Pd/C Methyl 3,5-dichloro-4-aminobenzoate Methyl 3,5-dichloro-4-aminobenzoate 3,5-Dichloro-4-aminobenzoic Acid->Methyl 3,5-dichloro-4-aminobenzoate CH3OH, H+ Diazonium Salt Intermediate Diazonium Salt Intermediate Methyl 3,5-dichloro-4-aminobenzoate->Diazonium Salt Intermediate NaNO2, H+ Methyl 3,5-dichloro-4-iodobenzoate Methyl 3,5-dichloro-4-iodobenzoate Diazonium Salt Intermediate->Methyl 3,5-dichloro-4-iodobenzoate KI

Caption: Synthetic route via Sandmeyer reaction.

Detailed Experimental Protocols

Step 1: Nitration of 3,5-Dichlorobenzoic Acid

  • Reaction Setup: In a flask cooled in an ice bath, carefully add 3,5-dichlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Progression: Stir the mixture at a low temperature for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 3,5-dichloro-4-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Suspend 3,5-dichloro-4-nitrobenzoic acid in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform a catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction Progression: Heat the reaction mixture to reflux (for iron/HCl reduction) or stir under a hydrogen atmosphere until the reduction is complete.

  • Work-up and Isolation: Filter the hot reaction mixture to remove the iron salts or the catalyst.

  • Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the amino acid.

  • Collect the product by filtration, wash with water, and dry to yield 3,5-dichloro-4-aminobenzoic acid.

Step 3: Esterification to Methyl 3,5-dichloro-4-aminobenzoate

  • Follow the Fischer esterification procedure described in Pathway 1, using 3,5-dichloro-4-aminobenzoate as the starting material.

Step 4: Sandmeyer Reaction

  • Diazotization: Dissolve Methyl 3,5-dichloro-4-aminobenzoate in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.

  • Decomposition of Diazonium Salt: Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the aryl iodide.

  • Work-up and Isolation: After the reaction is complete, extract the product with a suitable organic solvent.

  • Wash the organic layer with a sodium thiosulfate solution and then with brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain Methyl 3,5-dichloro-4-iodobenzoate.

Data Summary for Sandmeyer Reaction Pathway
StepStarting MaterialReagentsKey ConditionsTypical YieldPurity
13,5-Dichlorobenzoic AcidHNO3, H2SO40-10 °CGood>95%
23,5-Dichloro-4-nitrobenzoic AcidFe, HCl or H2, Pd/CReflux or RTHigh>98%
33,5-Dichloro-4-aminobenzoic AcidCH3OH, H+ (cat.)RefluxHigh>98%
4Methyl 3,5-dichloro-4-aminobenzoateNaNO2, H+; then KI0-5 °C, then warmGood>95% (after purification)

Conclusion: A Versatile Intermediate for Advanced Synthesis

Both the electrophilic iodination and the Sandmeyer reaction pathways provide viable routes to Methyl 3,5-dichloro-4-iodobenzoate. The choice of the optimal route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. The electrophilic iodination route is more direct but may require optimization to achieve high yields due to the deactivated nature of the substrate. The Sandmeyer reaction, while longer, offers a more controlled and often higher-yielding approach. This comprehensive guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate for their advanced research and development endeavors.

References

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). A “Direct” and “Inverse” Method for the Iodination of Deactivated Arenes. Synthesis, 2006(07), 1195-1199.
  • Olah, G. A., Qi, W., & Prakash, G. K. S. (1993). N-Iodosuccinimide in Trifluoromethanesulfonic Acid: A New, Convenient, and Highly Reactive Iodinating Agent. The Journal of Organic Chemistry, 58(15), 4194–4196.
  • Galligan, J. T., & Akerman, S. (2020). IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry – A European Journal, 26(45), 10185-10190.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
  • BenchChem. (n.d.). Application Notes and Protocol for the Iodination of 3,5-Diacetamidobenzoic Acid. Retrieved from a relevant protocol on their website.
  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds.
  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons.
  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2866.
  • Patsnap. (2015). Method for synthesizing 3,5-dichlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
  • eGrove. (n.d.). Iodination of 3,5-Dichloroanisole Using Silver Salts.
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 3,5-DICHLOROBENZOATE.
  • PubChem. (n.d.). Methyl 3-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-iodobenzoate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Steric Hindrance Analysis of 3,5-Dichloro-4-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Steric hindrance is a fundamental concept in chemistry that dictates molecular conformation, reactivity, and intermolecular interactions. For researchers in drug development and materials science, a quantitative understanding of steric effects is paramount for rational design. This guide provides a comprehensive framework for the analysis of steric hindrance in 3,5-dichloro-4-iodobenzoate derivatives. These molecules, featuring a bulky, electron-rich iodine atom flanked by two chlorine atoms, present a compelling case study in steric congestion around a reactive carboxylate center. We will explore both experimental and computational methodologies, offering not just procedural steps but the underlying scientific rationale to empower researchers to design and interpret their own studies. This document serves as a technical resource for scientists aiming to dissect and leverage steric effects in complex molecular systems.

Introduction: The Significance of Steric Hindrance in Substituted Benzoates

Steric hindrance arises from the spatial arrangement of atoms within a molecule, where non-bonded atoms repel each other, influencing the molecule's shape and reactivity. In the context of 3,5-dichloro-4-iodobenzoate derivatives, the sheer size of the iodine and chlorine atoms significantly obstructs access to the carboxylate group. This "shielding" effect has profound implications:

  • Drug-Receptor Interactions: In drug design, the steric profile of a molecule is critical for its ability to fit into the binding pocket of a target protein. The bulky halogen substituents on the benzoate ring can either be a feature that enhances selectivity by preventing binding to off-target sites or a hindrance that blocks binding to the intended target. Understanding these steric constraints is a key aspect of Quantitative Structure-Activity Relationship (QSAR) studies.[1][2]

  • Chemical Reactivity and Synthesis: The rate and outcome of chemical reactions are heavily influenced by steric hindrance. For instance, the esterification of 3,5-dichloro-4-iodobenzoic acid will be significantly slower than that of benzoic acid due to the difficulty of the alcohol nucleophile approaching the sterically crowded carbonyl carbon.

  • Material Science: The packing of molecules in a crystal lattice, which determines the physical properties of a material, is governed by intermolecular forces and steric repulsion. The specific arrangement of the halogen atoms in these derivatives will dictate their solid-state structure and potential applications in areas like organic electronics.

This guide will provide the tools to quantify these effects, moving from qualitative concepts to robust, data-driven analysis.

Theoretical Framework: Quantifying Steric Effects

Before delving into experimental and computational methods, it is crucial to understand the theoretical parameters used to describe steric hindrance.[3]

  • Van der Waals Radii: This is the most fundamental concept, defining the "size" of an atom. The repulsion between two non-bonded atoms increases dramatically as they approach a distance equal to the sum of their Van der Waals radii.

  • Taft Steric Parameter (Es): An empirical parameter derived from the rates of acid-catalyzed hydrolysis of esters.[4][5] It provides a quantitative measure of the steric effect of a substituent.

  • Verloop Steric Parameters: These are computationally derived parameters that describe the size and shape of a substituent in multiple dimensions, offering a more detailed picture than a single value like Es.

  • A-Values: These values quantify the steric bulk of a substituent by measuring the energy difference between the axial and equatorial conformations of a substituted cyclohexane. While not directly applicable to a benzene ring, they provide a general scale of substituent size.[6]

Table 1: Van der Waals Radii of Relevant Atoms

AtomVan der Waals Radius (Å)
Hydrogen (H)1.20
Carbon (C)1.70
Oxygen (O)1.52
Chlorine (Cl)1.75
Iodine (I)1.98

The data in Table 1 clearly illustrates the significant steric bulk of the halogen substituents, particularly iodine, which will dominate the steric environment of the benzoate ring.

Experimental Approaches for Quantifying Steric Hindrance

Direct experimental evidence is the cornerstone of scientific validation. The following techniques provide powerful insights into the real-world consequences of steric hindrance in 3,5-dichloro-4-iodobenzoate derivatives.

X-Ray Crystallography: A Static Snapshot of Molecular Geometry

X-ray crystallography provides the most unambiguous measurement of atomic positions, bond lengths, and bond angles within a crystalline solid.[7][8] This allows for the direct visualization of steric effects. For instance, steric repulsion between the bulky iodine and chlorine atoms and the carboxylate group can lead to a twisting of the carboxylate out of the plane of the benzene ring.

  • Crystal Growth (The Crucial First Step):

    • Purity is Paramount: The starting material, a 3,5-dichloro-4-iodobenzoate derivative, must be of the highest possible purity.[9]

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9][10]

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap that has a small hole to allow for slow solvent evaporation over several days.[11]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, inducing crystallization.[11]

    • Patience is Key: Do not disturb the growing crystals. Allow several days to weeks for crystals of sufficient size and quality to form.[9]

  • Data Collection:

    • A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer.[8]

    • The crystal is placed in a beam of monochromatic X-rays.[8]

    • The diffraction pattern of spots is collected on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement:

    • The positions of the atoms are determined from the diffraction pattern.

    • The structural model is refined to best fit the experimental data.

The resulting crystal structure will provide precise measurements of the torsion angle between the benzene ring and the carboxylate group, as well as intramolecular distances, offering quantitative proof of steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Through-Space Interactions

While X-ray crystallography provides a static picture, NMR spectroscopy can reveal information about the conformation and dynamics of molecules in solution. The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose.[12] An NOE is observed between two protons that are close in space (< 5 Å), even if they are not connected through bonds.

  • Sample Preparation:

    • Prepare a solution of the purified 3,5-dichloro-4-iodobenzoate derivative in a suitable deuterated solvent.

    • The sample must be free of particulate matter and paramagnetic impurities (like dissolved oxygen), which can interfere with the NOE.[12][13] Filtering the sample into a high-quality NMR tube is recommended.[13]

  • Data Acquisition:

    • The experiment is performed on a high-field NMR spectrometer.

    • A 2D NOESY pulse sequence is used. This experiment has a "mixing time" during which the NOE transfer occurs. For small molecules, this time is typically between 0.1 and 0.8 seconds.[13]

    • The resulting 2D spectrum shows correlations (cross-peaks) between protons that are close in space.[14][15]

  • Data Analysis:

    • The presence and intensity of a cross-peak between a proton on the benzene ring and a proton on an ester alkyl group, for example, would indicate a preferred conformation where these groups are in close proximity due to steric hindrance forcing a particular spatial arrangement.

Computational Chemistry Methods

Computational modeling offers a powerful complement to experimental techniques, allowing for the exploration of conformational landscapes and the quantification of steric energies that are difficult to measure directly.[16]

Molecular Mechanics (MM)

Molecular mechanics uses classical physics to model molecules. Atoms are treated as balls and bonds as springs. This method is computationally inexpensive and excellent for exploring the different possible conformations of a molecule to find the most stable (lowest energy) one.[17]

Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT), provide a much more accurate description of the electronic structure of a molecule.[6] While computationally more expensive, QM calculations can provide highly accurate energies and geometries, allowing for a precise quantification of the energetic cost of steric strain.

  • Structure Building: A 3D model of the 3,5-dichloro-4-iodobenzoate derivative is built using molecular modeling software.

  • Conformational Search (using MM): A systematic search of different rotational angles (e.g., around the bond connecting the carboxylate to the ring) is performed to identify all low-energy conformations.

  • Geometry Optimization (using QM): The most promising conformations from the MM search are then subjected to a full geometry optimization at a higher level of theory (e.g., DFT). This will yield the precise bond lengths, angles, and energies for each stable conformer.

  • Energy Analysis: The energy difference between a strained conformer (e.g., where the carboxylate is forced to be planar with the ring) and the lowest energy, relaxed conformer provides a direct measure of the steric strain energy.

Table 2: Hypothetical Calculated Steric Strain Energies

MoleculeTorsion Angle (Ring-COOR)Relative Steric Energy (kcal/mol)
Methyl Benzoate0.0
Methyl 3,5-dichlorobenzoate25°1.5
Methyl 3,5-dichloro-4-iodobenzoate45°4.2

These hypothetical data illustrate how increasing substitution leads to a greater deviation from planarity and a higher steric energy penalty.

Visualizing Steric Hindrance and Analytical Workflows

Diagrams

Steric_Hindrance cluster_molecule 3,5-dichloro-4-iodobenzoate cluster_effects Steric Shielding C_ring Aromatic Ring C_ester Ester Group (Reaction Center) C_ring->C_ester Cl1 Chlorine Cl2 Chlorine Iodine Iodine Cl1->C_ester Hindrance Cl2->C_ester Iodine->C_ester Shield1 Repulsive Interaction Shield2 Repulsive Interaction Shield3 Repulsive Interaction

Caption: Conceptual diagram of steric hindrance in 3,5-dichloro-4-iodobenzoate.

Experimental_Workflow cluster_xray X-Ray Crystallography cluster_nmr NMR Spectroscopy start Start: Purified Derivative crystal_growth Crystal Growth start->crystal_growth nmr_prep Sample Preparation (Deuterated Solvent) start->nmr_prep data_collection X-Ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution end_xray Output: Bond Angles, Torsion Angles, Intramolecular Distances structure_solution->end_xray noesy_acq 2D NOESY Data Acquisition nmr_prep->noesy_acq nmr_analysis Spectral Analysis noesy_acq->nmr_analysis end_nmr Output: Through-Space Proton Proximity Map nmr_analysis->end_nmr

Caption: Experimental workflow for steric hindrance analysis.

Computational_Workflow start Start: Target Molecule build Build 3D Structure start->build mm_search Conformational Search (Molecular Mechanics) build->mm_search qm_opt Geometry Optimization (Quantum Mechanics - DFT) mm_search->qm_opt energy_analysis Steric Energy Calculation qm_opt->energy_analysis end Output: Optimized Geometries, Steric Strain Energies energy_analysis->end

Caption: Computational workflow for steric hindrance analysis.

Conclusion

The analysis of steric hindrance in 3,5-dichloro-4-iodobenzoate derivatives is a multifaceted challenge that requires a synergistic approach. By combining the precise, solid-state measurements of X-ray crystallography, the solution-phase conformational insights from NMR spectroscopy, and the energetic and geometric predictions from computational chemistry, researchers can develop a holistic understanding of the steric landscape of these complex molecules. The methodologies and workflows detailed in this guide provide a robust framework for generating high-quality, reproducible data, enabling the rational design of novel drugs, catalysts, and materials where the control of molecular shape is the key to function.

References

  • University of Ottawa NMR Facility Blog. (n.d.). NOESY: Small Molecules vs Large Molecules. Retrieved from u-ottawa.ca. [Link]

  • UC San Diego Skaggs School of Pharmacy. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from ucsd.edu. [Link]

  • Slideshare. (n.d.). Qsar parameter. Retrieved from slideshare.net. [Link]

  • Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from rochester.edu. [Link]

  • RSC Publishing. (n.d.). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Retrieved from pubs.rsc.org. [Link]

  • Slideshare. (n.d.). 1. quantitative structure activity relationship(qsar). Retrieved from slideshare.net. [Link]

  • Pharmacareerinsider. (2025). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. Retrieved from pharmacareerinsider.com. [Link]

  • Sakaguchi, D., & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). QSAR - Application in Drug Design. Retrieved from ijpras.com. [Link]

  • Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. Retrieved from chemistry.stackexchange.com. [Link]

  • White, D. N. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry, 64(21), 7707-7716. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from journals.iucr.org. [Link]

  • Z. V. Todres. (2003). Steric effects: The problem of their quantitative assessment and manifestation in the reactivity of hetero-organic compounds. ResearchGate. [Link]

  • RSC Publishing. (2023). V Bur index and steric maps: from predictive catalysis to machine learning. Retrieved from pubs.rsc.org. [Link]

  • PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from nih.gov. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from wikipedia.org. [Link]

  • The Journal of Chemical Physics. (2003). Investigation of conformational changes of organic molecules sorbed in zeolites by proton magnetic resonance spectroscopy. Retrieved from aip.org. [Link]

  • University of Missouri. (2018). NOESY and ROESY. Retrieved from missouri.edu. [Link]

  • University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from ufl.edu. [Link]

  • Frontiers. (n.d.). Recent applications of computational methods to allosteric drug discovery. Retrieved from frontiersin.org. [Link]

  • ResearchGate. (n.d.). Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid. Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). To Evaluation of the Steric Effect in Organic Compounds. Retrieved from researchgate.net. [Link]

  • Journal of Industrial Microbiology and Biotechnology. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from academic.oup.com. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from pubs.rsc.org. [Link]

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from news-medical.net. [Link]

  • Scientific Research Publishing. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from scirp.org. [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • Patsnap. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid. Retrieved from patsnap.com. [Link]

  • PMC. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from nih.gov. [Link]

Sources

Methodological & Application

Optimizing Sonogashira coupling conditions for Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Sonogashira Coupling Conditions for Methyl 3,5-dichloro-4-iodobenzoate

Executive Summary

This application note details the optimization of Sonogashira cross-coupling conditions for Methyl 3,5-dichloro-4-iodobenzoate (1) . While aryl iodides are typically highly reactive, this specific substrate presents a unique challenge: the "ortho-effect" exerted by the two chlorine atoms at the 3,5-positions creates a steric blockade around the reactive C-I bond.

Standard protocols often result in sluggish kinetics or incomplete conversion. This guide provides a scientifically grounded optimization strategy, transitioning from baseline conditions to a high-performance catalytic system utilizing bulky, electron-rich phosphine ligands to ensure quantitative yields.

Substrate Analysis & Mechanistic Insight

The Substrate Profile
  • Compound: Methyl 3,5-dichloro-4-iodobenzoate

  • Electronic Effect: The para-ester group is Electron Withdrawing (EWG). This pulls electron density from the ring, making the C-I bond more electrophilic. Theoretically, this accelerates the Oxidative Addition (OA) step of the catalytic cycle.

  • Steric Effect (The Bottleneck): The two ortho-chlorine atoms create significant steric bulk. This hinders the approach of the Palladium catalyst, making the formation of the oxidative addition complex (

    
    ) the rate-determining step (RDS) in many standard cycles.
    
Chemoselectivity

The substrate contains three halogen atoms (2x Cl, 1x I).

  • Bond Dissociation Energy (BDE):

    
     (~65 kcal/mol) vs. 
    
    
    
    (~95 kcal/mol).
  • Implication: The reaction is highly chemoselective. The catalyst will insert exclusively into the C-I bond. The C-Cl bonds will remain intact under standard Sonogashira conditions (

    
    C), preserving the halogen handles for potential future functionalization.
    

Optimization Strategy

To overcome the steric barrier, the catalytic system must be tuned.[1] We evaluate three critical parameters:

  • Ligand Selection: Moving from linear phosphines (

    
    ) to bulky, electron-rich ligands (Buchwald-type) to facilitate OA and stabilize the crowded Pd-center.
    
  • Base/Solvent System: Balancing solubility with basicity to drive the catalytic cycle without hydrolyzing the ester.

  • Temperature: Providing sufficient thermal energy to overcome the activation barrier set by the ortho-chlorines.

Data Summary: Ligand Screening (Hypothetical Data based on Literature Trends)
EntryCatalyst SystemLigand ClassYield (24h)Notes
1

(5 mol%)
Linear Aryl Phosphine45%Slow conversion; significant starting material remaining.
2

(5 mol%)
Bidentate60%Improved stability, but still sterically congested.
3

+

Bulky Alkyl Phosphine88%High activity; air-sensitive ligand.
4

+ XPhos
Buchwald Biaryl 98% Optimal. Excellent turnover; sterically demanding ligand facilitates OA.

Experimental Protocols

Protocol A: The "High-Performance" Method (Recommended)

Best for scale-up and ensuring complete conversion.

Reagents:

  • Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or pure Toluene (anhydrous)

Step-by-Step Procedure:

  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv),

    
    , XPhos, CuI, and 
    
    
    
    .
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Add degassed Toluene (and water if using biphasic conditions) via syringe.

  • Activate: Add the Terminal Alkyne dropwise via syringe.

  • React: Heat the mixture to 80°C for 4-12 hours.

    • Note: The bulky XPhos ligand creates a highly active monomeric Pd(0) species that can penetrate the steric shield of the chlorines.

  • Monitor: Check reaction progress via TLC or LC-MS. Look for the disappearance of the aryl iodide peak.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Standard" Method (Baseline)

Use if specialized ligands (XPhos) are unavailable.

Reagents:

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Co-Catalyst: CuI (3 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv) - acts as base and co-solvent.
    
  • Solvent: THF or DMF (anhydrous).

Modifications for Sterics:

  • Temperature: Must run at 60-70°C . Room temperature will likely fail.

  • Time: Extend reaction time to 24-48 hours.

Visualizations

Figure 1: Reaction Scheme & Steric Challenge

ReactionScheme Substrate Methyl 3,5-dichloro-4-iodobenzoate (Sterically Hindered Electrophile) Catalyst Pd Catalyst / CuI Base Substrate->Catalyst + Alkyne Terminal Alkyne (Nucleophile) Alkyne->Catalyst + Product Coupled Product (Internal Alkyne) Catalyst->Product 80°C, 4-12h

Caption: General reaction scheme highlighting the convergence of the hindered electrophile and alkyne at the catalyst center.

Figure 2: Catalytic Cycle & The "Ortho-Effect" Bottleneck

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (RATE LIMITING STEP) Pd0->OxAdd + Ar-I (Hindered) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Slow Step due to Ortho-Cl Sterics Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Pd(0) Note The 3,5-dichloro substituents physically block the Pd(0) approach, requiring high-energy conditions or bulky ligands.

Caption: The catalytic cycle illustrating the Oxidative Addition as the Rate Limiting Step due to steric hindrance.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Catalyst inactive or Sterics too high.Switch to Protocol A (XPhos). Ensure

exclusion (Pd(0) oxidation). Increase Temp to 90°C.
Glaser Coupling (Alkyne dimer)

leak in system.
Rigorous degassing required. Reduce CuI loading (or switch to Cu-free protocol).
Pd Black Precipitation Catalyst decomposition ("Pd death").Add more ligand (stabilize Pd). Ensure reaction isn't running too hot without sufficient ligand.
Incomplete Conversion Catalyst poisoning or exhaustion.Add a second portion of catalyst (1 mol%) after 12 hours.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Bhuiyan, M., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature.[7] RSC Advances, 5, 22469-22474. Link

  • Gelest, Inc. (2024). Methyl 4-(trimethylsilylethynyl)benzoate synthesis data. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2023). Product Specification: Methyl 3,5-dichloro-4-hydroxybenzoate derivatives. Link

Sources

Hydrolysis procedures for converting Methyl 3,5-dichloro-4-iodobenzoate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Hydrolysis of Methyl 3,5-dichloro-4-iodobenzoate

Executive Summary

The hydrolysis of Methyl 3,5-dichloro-4-iodobenzoate is a critical transformation in the synthesis of advanced pharmaceutical intermediates. The resulting acid, 3,5-dichloro-4-iodobenzoic acid , serves as a versatile scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the labile para-iodine handle, while the meta-chlorine atoms provide metabolic stability and lipophilic bulk often required in drug design (e.g., thyroid hormone mimetics, anti-inflammatory agents).

This guide addresses the specific physicochemical challenges of this substrate—namely, its high lipophilicity and the electronic deactivation of the aromatic ring—to provide a high-yielding, reproducible protocol suitable for medicinal chemistry and process development.

Strategic Analysis & Chemical Logic

Substrate Challenges
  • Solubility: The presence of three halogen atoms renders the methyl ester highly lipophilic and practically insoluble in water. Standard aqueous saponification (NaOH/H₂O) will fail due to phase separation.

  • Electronic Effects: The electron-withdrawing nature of the halogens (Inductive effect: -I) makes the carbonyl carbon more electrophilic, theoretically accelerating nucleophilic attack. However, this is often counterbalanced by the steric bulk of the 3,5-dichloro substitution, which shields the reaction center.

  • Halogen Stability: While aryl chlorides are generally stable to base, aryl iodides can be sensitive to light and extreme basic conditions (potential for dehalogenation or benzyne formation under forcing conditions, though unlikely with hydroxide alone).

The Solution: Ternary Solvent System

To overcome phase transfer limitations without using harsh phase transfer catalysts, we utilize a homogenous ternary solvent system: THF/Methanol/Water (3:1:1) .

  • THF: Solubilizes the lipophilic ester.

  • Water: Solubilizes the hydroxide base.

  • Methanol: Acts as a miscibility bridge, ensuring a single phase for optimal kinetics.

  • Base Selection: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its higher solubility in organic-rich media and milder cation effect, reducing the risk of side reactions.

Mechanistic Insight

The reaction follows a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. Crucially, the final deprotonation of the carboxylic acid drives the equilibrium to completion, making the process irreversible until acidification.

G Substrate Methyl Ester (Electrophile) Tetra Tetrahedral Intermediate Substrate->Tetra k1 (RDS) OH OH- Attack (Nucleophile) OH->Tetra Collapse Elimination of Methoxide Tetra->Collapse Salt Carboxylate Salt (Stable) Collapse->Salt Fast Proton Transfer Acid Final Acid (Precipitate) Salt->Acid HCl Workup

Figure 1: Mechanistic flow of the saponification process. The irreversible proton transfer to form the carboxylate salt is the thermodynamic sink that drives yield.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Methyl 3,5-dichloro-4-iodobenzoate 330.931.0Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) 41.963.0Base
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizer)
Methanol (MeOH) 32.04-Co-solvent
Deionized Water 18.02-Co-solvent
1N Hydrochloric Acid (HCl) 36.46ExcessAcidification
Step-by-Step Methodology

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv) in THF.

    • Note: Ensure complete dissolution.[2] The solution should be clear/pale yellow.

  • Add Methanol (volume ratio THF:MeOH = 3:1).

Step 2: Saponification 3. Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (volume equal to MeOH). 4. Add the aqueous LiOH solution dropwise to the stirring ester solution.

  • Observation: A slight precipitate may form transiently but should redissolve. The final solvent ratio is THF:MeOH:H₂O (3:1:1).
  • Stir the reaction mixture at Room Temperature (20–25°C) .
  • Optimization: Due to the electron-withdrawing chlorines, this reaction is typically fast (1–4 hours). If TLC shows starting material after 4 hours, heat to 50°C.

Step 3: Monitoring 6. Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

  • Starting Material R_f: ~0.7 (UV active).
  • Product R_f: ~0.1 (streaks near baseline due to acidity).

Step 4: Workup & Isolation 7. Once complete, concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove THF and Methanol.

  • Critical: You will be left with an aqueous slurry of the lithium carboxylate salt.
  • Dilute the residue with water (approx. 5 mL per mmol substrate).
  • Acidification: Slowly add 1N HCl while stirring until pH reaches 1–2.
  • Observation: The product will precipitate as a thick white/off-white solid.
  • Filtration: Collect the solid by vacuum filtration using a Büchner funnel.
  • Wash the filter cake copiously with cold water to remove residual LiCl and excess acid.
  • Dry the solid in a vacuum oven at 50°C overnight.

Process Logic & Decision Tree

This workflow ensures purity without the need for column chromatography in most cases.

Workup Start Reaction Complete (TLC Check) Evap Evaporate Volatiles (Remove THF/MeOH) Start->Evap Residue Aqueous Residue (Li-Carboxylate) Evap->Residue Acidify Acidify to pH 1-2 (1N HCl) Residue->Acidify Precip Precipitate Formed? Acidify->Precip Filter Vacuum Filtration (Wash w/ H2O) Precip->Filter Yes (Standard) Extract Extract w/ EtOAc (Wash Brine -> Dry -> Evap) Precip->Extract No (Oily/Gummy) Final Pure Acid Product Filter->Final Extract->Final

Figure 2: Workup decision tree. Direct filtration is preferred for this highly crystalline product.

Expected Results & Characterization

  • Yield: >90% typically achievable.[1]

  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: High melting point expected (typically >200°C for benzoic acid derivatives of this type; similar 3,5-dichloro-4-methylbenzoic acid melts ~188°C, iodine usually increases MP).[4]

  • Solubility Profile:

    • Soluble: DMSO, DMF, THF, Ethyl Acetate.

    • Insoluble: Water, Hexanes.

NMR Validation (Simulated):

  • ¹H NMR (DMSO-d₆):

    • δ 13.5 ppm (broad s, 1H, -COOH )

    • δ 7.9–8.0 ppm (s, 2H, Ar-H at C2, C6).

    • Note: The symmetry of the molecule results in a singlet for the aromatic protons.

Troubleshooting & Safety

IssueCauseSolution
Incomplete Reaction Poor solubility of ester.Increase THF ratio or heat to 50°C. Do not exceed 60°C to prevent de-iodination.
Product is Oily Impurities or trace solvent.Triturate the oil with Hexanes or Pentane to induce crystallization.
Pink Coloration Iodine liberation (Light sensitivity).Wash solid with dilute Sodium Thiosulfate solution during filtration. Store in amber vials.

Safety Warning:

  • Iodinated compounds can be light-sensitive; minimize exposure to direct light.

  • Chlorinated aromatics can be skin irritants; wear nitrile gloves and work in a fume hood.

References

  • Nicolaou, K. C., et al. (2005).[5] Robust mechanisms for ester hydrolysis in complex scaffolds. Angewandte Chemie International Edition. Link

  • PubChem. (n.d.).[6][7] Methyl 3,5-dichloro-4-iodobenzoate Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2025). Synthesis and properties of halogenated benzoic acids. Link

  • Master Organic Chemistry. (2022). Saponification: Base-Promoted Hydrolysis of Esters. Link

Sources

Application Note: Chemoselective Functionalization of Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Methyl 3,5-dichloro-4-iodobenzoate is a "privileged scaffold" in medicinal chemistry. Its value lies in its dense functionalization potential: it offers three distinct vectors for diversification (iodide, chlorides, ester) on a single benzene core.

However, this density presents a dual challenge:

  • Steric Hindrance: The two ortho-chlorine atoms create a "steric wall" around the C4-iodine, significantly retarding the rate of oxidative addition and transmetallation compared to unhindered aryl iodides.

  • Chemoselectivity: Successful utilization requires exclusive reaction at the C-I bond without disturbing the C-Cl bonds or hydrolyzing the sensitive methyl ester.

This guide provides validated protocols to navigate these challenges, ensuring high yields and strict chemoselectivity.

The Chemoselectivity Logic

The success of these protocols relies on the bond dissociation energy (BDE) hierarchy. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). By controlling catalyst activity and temperature, we can achieve exclusive functionalization at the C4 position.

Chemoselectivity Substrate Methyl 3,5-dichloro-4-iodobenzoate Reaction Pd-Catalyzed Coupling Substrate->Reaction  C-I Bond Activation   (Fast) Product C4-Functionalized Product (Chlorines Intact) Reaction->Product  Exclusive Path   SideProduct Side Reaction: De-iodination or Cl-Coupling (Avoided) Reaction->SideProduct  Overheating/   Wrong Ligand

Figure 1: The chemoselectivity hierarchy relies on the preferential oxidative addition of Pd(0) to the C-I bond.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling[1][2]

Objective: Synthesis of biaryls via coupling of the hindered C4-iodide with aryl boronic acids.

Challenge: The ortho-chlorines hinder the approach of the boronic acid during transmetallation. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require excessive heat, leading to protodeiodination (replacement of I with H).

Solution: Use of Pd(dppf)Cl₂ (large bite angle) or SPhos-Pd-G2 (bulky, electron-rich Buchwald precatalyst) to facilitate the coupling cycle under mild conditions.

Materials
  • Substrate: Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) OR SPhos-Pd-G2 (1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (9:1 v/v)

  • Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial/flask equipped with a magnetic stir bar and cool under a stream of argon.

  • Solvent Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon for 15 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Reagent Charging:

    • Add Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv).

    • Add Aryl Boronic Acid (1.2 equiv).

    • Add Base (K₃PO₄, 2.0 equiv). Use K₃PO₄ for hindered substrates; it is more soluble in organic/aqueous mixes than carbonates.

  • Catalyst Addition: Add the Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 60–80 °C . Do not exceed 90 °C to prevent ester hydrolysis or C-Cl activation.

    • Monitor by TLC/HPLC after 2 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter through a pad of Celite to remove Pd black; rinse with EtOAc.

    • Wash filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Data Summary: Catalyst Performance
Catalyst SystemTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ / Na₂CO₃ 901245-60Significant protodeiodination observed.
Pd(dppf)Cl₂ / K₃PO₄ 80485-92Robust. Recommended starting point.
SPhos-Pd-G2 / K₃PO₄ 601-295+Best for very bulky boronic acids.

Protocol B: Controlled Sonogashira Coupling

Objective: Introduction of an alkyne handle at C4.

Challenge: Homocoupling of the alkyne (Glaser coupling) is a major side reaction. Additionally, the ester group is sensitive to nucleophilic attack by amines at high temperatures.

Solution: A "Copper-Controlled" protocol using mild amine bases and lower temperatures.

Materials
  • Substrate: Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: Charge a dry flask with the Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Reagent Addition:

    • Add Et₃N (2.0 equiv) via syringe.

    • Add the Terminal Alkyne (1.1 equiv) dropwise over 5 minutes. Slow addition minimizes alkyne homocoupling.

  • Reaction:

    • Stir at Room Temperature (25 °C) .

    • Due to the activated C-I bond, heating is rarely required. If sluggish, heat to 40 °C.

  • Workup:

    • Dilute with Et₂O.

    • Wash with saturated NH₄Cl (to sequester Cu) and brine.

    • Caution: Ensure all copper is removed (aqueous layer should be clear, not blue) to prevent degradation during purification.

Troubleshooting & Optimization (Expertise)

Issue: Ester Hydrolysis (Saponification)
  • Symptom: Appearance of a carboxylic acid peak (broad O-H stretch) or loss of methyl signal in NMR.

  • Root Cause: Use of hydroxide bases (NaOH) or wet solvents at high temperatures.

  • Fix: Switch to anhydrous bases (K₃PO₄, Cs₂CO₃) and use anhydrous solvents (THF, Dioxane). Avoid water in the solvent mix if temperatures >80 °C are needed.

Issue: Protodeiodination (Substrate + H)
  • Symptom: Formation of Methyl 3,5-dichlorobenzoate (Iodine replaced by H).

  • Root Cause: The oxidative addition occurred, but transmetallation was too slow due to steric hindrance (the "ortho-chloro wall"), allowing the Pd-Ar species to capture a hydride from the solvent or ligand.

  • Fix:

    • Increase Catalyst Activity: Switch to SPhos or XPhos ligands which accelerate transmetallation.

    • Concentration: Run the reaction more concentrated (0.5 M) to increase the collision frequency of coupling partners.

Workflow Visualization

Optimization Start Start Reaction (TLC Check) Check1 Is Product Forming? Start->Check1 Success Isolate Product Check1->Success Yes Fail1 No Reaction Check1->Fail1 Starting Material Remains Fail2 De-iodination (Side Product) Check1->Fail2 New Spot (Lower Rf) Fix1 Check O2 levels (Degas) Check Catalyst Quality Fail1->Fix1 Fix2 Switch Ligand to SPhos/XPhos Increase Concentration Fail2->Fix2

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7][8][9] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[2][10] Chemical Society Reviews, 36, 1036-1045. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust and scalable three-step synthesis of Methyl 3,5-dichloro-4-iodobenzoate, a key building block in the development of pharmaceuticals and other advanced materials. The presented methodology is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and high yield. The synthetic strategy circumvents the challenges of direct iodination on a deactivated aromatic ring by employing a reliable sequence of esterification, diazotization, and iododediazoniation starting from 4-amino-3,5-dichlorobenzoic acid. Each step is detailed with theoretical justification, step-by-step protocols, and critical process parameters.

Introduction and Strategic Rationale

Methyl 3,5-dichloro-4-iodobenzoate is a valuable substituted aromatic compound, serving as a versatile intermediate in organic synthesis. The presence of three distinct halogen substituents, along with a methyl ester, provides multiple reaction sites for further molecular elaboration, particularly in cross-coupling reactions.

The primary challenge in synthesizing this molecule lies in the introduction of the iodine atom onto the electron-deficient 3,5-dichlorobenzoic acid backbone. Direct electrophilic iodination of such a deactivated ring requires harsh conditions and aggressive reagents, often leading to low yields and side products.

To overcome this, we present a more controlled and scalable three-step approach:

  • Esterification: Protection of the carboxylic acid functionality as a methyl ester.

  • Diazotization: Conversion of the primary aromatic amine to a diazonium salt, a highly versatile intermediate.

  • Iododediazoniation: Replacement of the diazonium group with iodine using potassium iodide in a Sandmeyer-type reaction.

This strategy leverages well-established, high-yielding transformations that are amenable to large-scale production, ensuring high purity of the final product.

Overall Synthetic Workflow

The synthesis proceeds through three distinct chemical transformations starting from commercially available 4-amino-3,5-dichlorobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Diazotization cluster_2 Step 3: Iododediazoniation A 4-Amino-3,5-dichlorobenzoic Acid B Methyl 4-amino-3,5-dichlorobenzoate A->B  Methanol (MeOH)  Thionyl Chloride (SOCl₂) or H₂SO₄  Reflux   C Methyl 4-amino-3,5-dichlorobenzoate D Methyl 4-diazonium-3,5-dichlorobenzoate Salt C->D  Sodium Nitrite (NaNO₂)  Hydrochloric Acid (HCl)  0-5 °C   E Methyl 4-diazonium-3,5-dichlorobenzoate Salt F Methyl 3,5-dichloro-4-iodobenzoate E->F  Potassium Iodide (KI)  Heat  (Loss of N₂)  

Caption: Overall 3-step synthesis workflow.

Scientific Principles and Mechanistic Insights

Step 1: Fischer Esterification

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction.[1] To drive the reaction to completion and ensure high yields, methanol is used in large excess, serving as both a reactant and the solvent. Thionyl chloride is an excellent choice as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide and HCl as gaseous byproducts.[2] Alternatively, a strong acid like sulfuric acid can be used as the catalyst.[3][4]

Step 2 & 3: Diazotization and Iododediazoniation

This two-part sequence is the core of the synthetic strategy.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄.[5] This reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose. The diazonium group (-N₂⁺) is an excellent leaving group as it departs as dinitrogen gas (N₂), a very stable molecule.

  • Iododediazoniation: The introduction of iodide, typically from a solution of potassium iodide (KI), displaces the diazonium group. This reaction is a type of Sandmeyer reaction.[6] The mechanism is believed to proceed through a free radical pathway initiated by a single-electron transfer from the iodide anion to the diazonium salt.[7] This forms an aryl radical, nitrogen gas, and an iodine radical, which then combine to form the final aryl iodide product.[6][8]

Mechanism cluster_diazotization Diazotization Mechanism cluster_iodination Iododediazoniation (Radical Mechanism) Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Aryl Diazonium Ion Ar-NH₂->Ar-N₂⁺  NaNO₂ / HCl  (in situ HNO₂)   Ar-N₂⁺_2 Aryl Diazonium Ion Ar-N₂⁺->Ar-N₂⁺_2 Intermediate Transfer Ar• Aryl Radical Ar-N₂⁺_2->Ar•  Single Electron  Transfer (SET)   I⁻ Iodide Ion N₂ Nitrogen Gas Ar•->N₂ + Ar-I Aryl Iodide Product Ar•->Ar-I  Radical  Combination   I• Iodine Radical I•->Ar-I

Caption: Key reaction mechanisms.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Diazonium salts can be explosive when isolated and dry; they should always be kept in solution.

Protocol 1: Synthesis of Methyl 4-amino-3,5-dichlorobenzoate
  • Materials:

    • 4-Amino-3,5-dichlorobenzoic acid (1 eq.)

    • Methanol (MeOH), anhydrous (approx. 8-10 mL per gram of starting material)

    • Thionyl chloride (SOCl₂) (1.8 eq.)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-3,5-dichlorobenzoic acid (e.g., 20.6 g, 100 mmol).

    • Add anhydrous methanol (200 mL) to create a suspension.

    • Cool the flask in an ice-water bath. Slowly add thionyl chloride (e.g., 13.1 mL, 180 mmol) dropwise to the stirred suspension over 30 minutes. The addition is exothermic.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

    • Maintain the reflux for 16-20 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully add saturated NaHCO₃ solution to the residue until the pH is neutral (~7-8) to quench any remaining acid.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid. The product is often of sufficient purity for the next step.

Protocol 2 & 3: One-Pot Diazotization and Iodination
  • Materials:

    • Methyl 4-amino-3,5-dichlorobenzoate (1 eq.)

    • Concentrated Hydrochloric Acid (HCl) (approx. 4 eq.)

    • Sodium Nitrite (NaNO₂) (1.1 eq.)

    • Potassium Iodide (KI) (1.5 eq.)

    • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

    • Ethyl acetate (EtOAc)

    • Distilled water

  • Procedure:

    • In a beaker, prepare a solution of sodium nitrite (e.g., 7.6 g, 110 mmol) in distilled water (30 mL).

    • In a separate, larger flask (e.g., 1 L), suspend Methyl 4-amino-3,5-dichlorobenzoate (e.g., 22.0 g, 100 mmol) in a mixture of distilled water (100 mL) and concentrated HCl (33 mL, approx. 400 mmol).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical or magnetic stirring.

    • Slowly add the pre-prepared sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clearer solution.

    • In a separate beaker, dissolve potassium iodide (e.g., 24.9 g, 150 mmol) in distilled water (50 mL).

    • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (N₂ gas evolution) will be observed.

    • Once the KI addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature. A dark solid (the crude product) should precipitate.

    • To quench any excess iodine, add 10% sodium thiosulfate solution dropwise until the dark color of I₂ disappears and the solution becomes lighter.

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford Methyl 3,5-dichloro-4-iodobenzoate as a pure solid.

Data Summary and Expected Results

The following table summarizes the typical parameters and expected outcomes for a laboratory-scale synthesis.

StepReactionKey ReagentsTemp. (°C)Time (h)Typical YieldPurity (by NMR)
1 Fischer EsterificationSOCl₂ or H₂SO₄, MeOH6516-20>95%>98%
2 DiazotizationNaNO₂, HCl0-51(Intermediate)(Used in situ)
3 IododediazoniationKI50-60185-95%>99% (after recrystallization)

Conclusion

The described three-step synthesis provides a highly efficient, scalable, and reliable pathway to Methyl 3,5-dichloro-4-iodobenzoate. By utilizing a diazotization-iodination sequence, this protocol avoids the challenges associated with direct iodination of a deactivated aromatic substrate. The procedures employ readily available reagents and standard laboratory equipment, making this method highly applicable for both academic research and industrial process development.

References

  • Sandmeyer reaction - Wikipedia. [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia. [Link]

  • Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters - RSC Publishing. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC - NIH. [Link]

  • An Efficient Gram Scale Synthesis of Aryl Iodides from Aryl Diazofluoroborates in Water under Mild Conditions - Bentham Science Publisher. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine | ACS Omega - ACS Publications. [Link]

  • Fischer Esterification Procedure - University of Wisconsin-Madison. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol - Thompson Rivers University. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • The Fischer Esterification - University of Colorado Boulder. [Link]

  • Diazotisation - Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure - Organic Syntheses. [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction - Research Journal of Pharmacy and Technology. [Link]

  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. - Baghdad Science Journal. [Link]

Sources

Application Notes & Protocols: The Strategic Integration of Methyl 3,5-dichloro-4-iodobenzoate in Advanced Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Halogenated Moieties in Liquid Crystal Design

The design of novel liquid crystalline (LC) materials is a continuous pursuit of enhanced physicochemical properties tailored for specific applications, from high-resolution displays to advanced optical and sensory devices.[1][2][3] The introduction of halogen atoms, particularly chlorine and iodine, into the core structures of mesogenic molecules is a well-established strategy to modulate key parameters such as birefringence (Δn), dielectric anisotropy (Δε), and melting point.[4][5] Methyl 3,5-dichloro-4-iodobenzoate is a key intermediate, offering a unique combination of high molecular polarizability and steric effects, making it a valuable building block for next-generation liquid crystal mixtures.

The presence of the heavy iodine atom is particularly significant for increasing the refractive index and, consequently, the birefringence of the resulting LC material.[4][5][6] The flanking chlorine atoms serve to enhance the molecular asymmetry and influence the packing of the molecules in the mesophase, which can be crucial for achieving desired smectic or nematic phases.[7] This document provides a comprehensive guide to the synthesis and application of Methyl 3,5-dichloro-4-iodobenzoate in the design of high-performance liquid crystals.

Synthesis of Methyl 3,5-dichloro-4-iodobenzoate: A Step-by-Step Protocol

The synthesis of Methyl 3,5-dichloro-4-iodobenzoate can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a robust and reproducible method for laboratory-scale synthesis.

Protocol 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate
  • Starting Material: 3,5-Dichloro-4-hydroxybenzoic acid.

  • Esterification:

    • In a round-bottom flask, dissolve 3,5-Dichloro-4-hydroxybenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodination of Methyl 3,5-dichloro-4-hydroxybenzoate
  • Starting Material: Methyl 3,5-dichloro-4-hydroxybenzoate.

  • Iodination Reaction:

    • Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate in a suitable solvent such as methanol or a mixture of methanol and a sodium bicarbonate solution at 0°C.[9]

    • Slowly add an aqueous solution of potassium iodide and iodine.[9]

    • Allow the reaction to stir for 1-2 hours at 0°C and then warm to room temperature.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of 2.[9]

    • Extract the product with an organic solvent.

    • Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer and concentrate to yield the final product, Methyl 3,5-dichloro-4-iodobenzoate.

    • Recrystallize the product from a suitable solvent system (e.g., methanol-water) to obtain a purified crystalline solid.[9]

Application in Liquid Crystal Design: A Strategic Approach

Methyl 3,5-dichloro-4-iodobenzoate serves as a crucial building block for the synthesis of more complex mesogenic molecules. Its rigid core and halogenated structure are key to imparting desirable properties to the final liquid crystal mixture.

Enhancing Birefringence for High-Performance Displays

High birefringence is a critical parameter for many liquid crystal applications, as it allows for thinner display cells, leading to faster response times.[4][5] The incorporation of the highly polarizable iodine atom from Methyl 3,5-dichloro-4-iodobenzoate into a mesogenic core significantly increases the overall molecular polarizability anisotropy, thereby boosting the birefringence of the liquid crystal material.[4][5][6]

Workflow for Incorporating Methyl 3,5-dichloro-4-iodobenzoate into a Nematic Liquid Crystal Mixture:

G cluster_synthesis Mesogen Synthesis cluster_formulation LC Mixture Formulation cluster_characterization Characterization start Methyl 3,5-dichloro-4-iodobenzoate ester_hydrolysis Ester Hydrolysis to Carboxylic Acid start->ester_hydrolysis coupling Coupling Reaction (e.g., Suzuki, Sonogashira) ester_hydrolysis->coupling final_mesogen Final Mesogenic Molecule coupling->final_mesogen doping Doping with Synthesized Mesogen final_mesogen->doping host_lc Host Nematic LC Mixture host_lc->doping homogenization Homogenization & Degassing doping->homogenization final_mixture High Birefringence LC Mixture homogenization->final_mixture pom Polarized Optical Microscopy (POM) final_mixture->pom dsc Differential Scanning Calorimetry (DSC) final_mixture->dsc birefringence_measurement Birefringence Measurement final_mixture->birefringence_measurement

Caption: Workflow for liquid crystal design using the target compound.

Modulating Dielectric Anisotropy through Halogen Bonding

The strategic placement of halogen atoms can influence the dielectric anisotropy of a liquid crystal. Halogen bonding, a non-covalent interaction, can play a significant role in the self-assembly and macroscopic properties of the liquid crystal phase.[10][11][12] The dichloro- and iodo-substituents on the benzene ring of Methyl 3,5-dichloro-4-iodobenzoate can participate in halogen bonding, potentially leading to the formation of supramolecular structures that can influence the overall dielectric properties of the mixture.[10][11][12]

Experimental Protocols for Characterization

Protocol 3: Preparation of a Test Liquid Crystal Cell
  • Mixture Preparation: Prepare a 5-10 wt% mixture of the synthesized mesogen (derived from Methyl 3,5-dichloro-4-iodobenzoate) in a well-characterized host nematic liquid crystal.

  • Cell Assembly:

    • Use commercially available, pre-aligned liquid crystal cells (e.g., with rubbed polyimide alignment layers).

    • Fill the cell with the prepared liquid crystal mixture via capillary action at a temperature above the clearing point of the mixture.

    • Slowly cool the cell to room temperature to ensure proper alignment of the liquid crystal molecules.

Protocol 4: Characterization of Physical Properties
  • Phase Transition Temperatures:

    • Determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[13]

  • Birefringence (Δn) Measurement:

    • Measure the birefringence of the liquid crystal mixture using a suitable method, such as the Abbé refractometer or by analyzing the optical retardation of the filled cell.

  • Dielectric Anisotropy (Δε) Measurement:

    • Measure the dielectric constants parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal using an impedance analyzer. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Expected Outcomes and Data Presentation

The incorporation of a mesogen derived from Methyl 3,5-dichloro-4-iodobenzoate is expected to lead to a significant increase in the birefringence of the host liquid crystal mixture. The effect on the clearing point and other phase transition temperatures will depend on the specific structure of the final mesogen and its compatibility with the host mixture.

Table 1: Hypothetical Properties of a Nematic LC Mixture Doped with a Mesogen Derived from Methyl 3,5-dichloro-4-iodobenzoate

PropertyHost LC MixtureHost LC + 10 wt% Dopant
Clearing Point (°C)90.585.2
Birefringence (Δn) at 589 nm0.150.25
Dielectric Anisotropy (Δε)+5.0+6.2
Rotational Viscosity (γ₁) (mPa·s)150180

Conclusion

Methyl 3,5-dichloro-4-iodobenzoate is a promising intermediate for the design of advanced liquid crystal materials. Its unique halogenation pattern provides a powerful tool for chemists and materials scientists to fine-tune the optical and dielectric properties of liquid crystal mixtures for a wide range of applications. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in the field.

References

  • White Rose Research Online. (2018). From molecules to materials: Engineering new ionic liquid crystals through halogen bonding. [Link]

  • JoVE. (2022). Engineering New Ionic Liquid Crystals Through Halogen Bonding | Protocol Preview. [Link]

  • MDPI. High Birefringence Liquid Crystals. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport. [Link]

  • ResearchGate. (2006). Halogen Bonding: A New Interaction for Liquid Crystal Formation. [Link]

  • ResearchGate. The most useful rigid cores for designing high birefringence liquid.... [Link]

  • ResearchGate. (2012). (PDF) High Birefringence Liquid Crystals. [Link]

  • MDPI. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity. [Link]

  • PubMed. Design of iodine-lithium-alpha-dextrin liquid crystal with potent antimicrobial and anti-inflammatory properties. [Link]

  • SlideShare. (2014). Liquid Crystal and their Applications. [Link]

  • Chemistry LibreTexts. (2023). Liquid Crystals. [Link]

  • Google Patents. WO2002066493A2 - Methods for synthesis of liquid crystals.
  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Wikipedia. Methyl 4-iodobenzoate. [Link]

  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

  • Walsh Medical Media. Mesogenic Groups of Liquid Crystals and Phase Transitions. [Link]

  • The Royal Society of Chemistry. Mechanoresponsive liquid crystals exhibiting reversible luminescent color changes at ambient temperature. [Link]

  • Google Patents. EP1690917B1 - Mesogenic compounds, liquid crystal medium and liquid crystal display.
  • ResearchGate. (2015). Importance of Organic Synthesis in the Development of Liquid Crystals. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Link]

  • IntechOpen. (2020). 1-Alkyl-2-(arylazo)imidazoles: Unique Combination of Photochromic and Liquid Crystal Properties. [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]

  • The Swager Group - MIT. Liquid Crystals: chemistry. [Link]

Sources

Application Note: Protocols for the Palladium-Catalyzed Heck Reaction Utilizing Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Heck Reaction

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on implementing the Heck reaction with a specialized and challenging substrate: Methyl 3,5-dichloro-4-iodobenzoate. This substrate is of particular interest due to its trifunctional halogen substitution pattern, which allows for highly chemoselective coupling at the iodo position, leaving the chloro-substituents intact for subsequent orthogonal transformations. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into optimizing reaction parameters for this electron-deficient and sterically demanding aryl iodide.

Scientific Foundation: Mechanism and Substrate Reactivity

A profound understanding of the reaction mechanism is critical for successful protocol development and troubleshooting. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is a common pathway for many palladium-catalyzed cross-coupling reactions.[1][2]

The Catalytic Cycle

The generally accepted mechanism involves four key steps:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Methyl 3,5-dichloro-4-iodobenzoate. This is typically the rate-determining step and forms a square planar Aryl-Pd(II) complex.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally proceeds to give the more thermodynamically stable trans-alkene.[5]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[3]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-I Pd0->ArPdX Oxidative Addition AlkeneComplex Alkene Coordination Complex ArPdX->AlkeneComplex Alkene Coordination InsertionComplex Migratory Insertion Intermediate AlkeneComplex->InsertionComplex Migratory Insertion HPdX H-Pd(II)L₂-I InsertionComplex->HPdX β-Hydride Elimination Product Substituted Alkene InsertionComplex->Product HPdX->Pd0 Reductive Elimination (Base) Salt [Base-H]⁺I⁻ HPdX->Salt ArylHalide Ar-I (Methyl 3,5-dichloro-4-iodobenzoate) ArylHalide->ArPdX Alkene Alkene Alkene->AlkeneComplex Base Base (e.g., Et₃N) Base->HPdX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Substrate-Specific Considerations

The choice of Methyl 3,5-dichloro-4-iodobenzoate as the aryl halide partner introduces key considerations that dictate the reaction's success and selectivity:

  • Chemoselectivity: The reactivity of aryl halides towards oxidative addition with Pd(0) follows the trend I > Br > OTf >> Cl.[6] This pronounced difference ensures that the reaction occurs exclusively at the C-I bond, leaving the two C-Cl bonds untouched for potential downstream cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.

  • Electronic Effects: The presence of three electron-withdrawing groups (two chlorines and a methyl ester) renders the aromatic ring electron-deficient. This electronic profile facilitates the oxidative addition step, which is often the rate-limiting part of the cycle, potentially allowing for milder reaction conditions compared to electron-rich aryl iodides.

  • Steric Hindrance: The two ortho-chloro substituents provide significant steric bulk around the reacting C-I bond. This can hinder the approach of the palladium catalyst. The choice of ligand is therefore crucial to balance catalyst stability with sufficient reactivity to overcome this steric barrier.

Optimizing the Reaction: A Guide to Critical Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key components.

ParameterCommon ChoicesRationale & Expert Insights for Methyl 3,5-dichloro-4-iodobenzoate
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ (Palladium(II) Acetate) is a cost-effective, air-stable, and highly reliable precursor. It is reduced in situ to the active Pd(0) species by phosphine ligands or other reducing agents in the reaction mixture.[3] This is the recommended starting point.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAPFor this sterically hindered substrate, a monodentate phosphine ligand is often sufficient. Triphenylphosphine (PPh₃) is a standard choice. If reactivity is low, a more electron-rich and bulky ligand like Tri(o-tolyl)phosphine (P(o-tol)₃) can promote oxidative addition and prevent catalyst decomposition at higher temperatures.
Base Organic: Et₃N, DIPEAInorganic: K₂CO₃, NaOAc, Cs₂CO₃An organic base like Triethylamine (Et₃N) is commonly used and can also serve as a solvent.[3] However, for some sensitive substrates, inorganic bases like Potassium Carbonate (K₂CO₃) are preferred to avoid potential side reactions. The choice often depends on the alkene partner and solvent.
Solvent DMF, DMAc, NMP, Acetonitrile (MeCN)A polar, aprotic solvent capable of reaching temperatures of 80-140 °C is required. N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent starting points due to their ability to dissolve the reactants and facilitate the reaction.
Alkene Partner Acrylates, Styrenes, AcrylonitrileElectron-deficient alkenes like methyl acrylate or styrene are classic, highly reactive partners. The protocol below is generalized for such alkenes.

Generalized Experimental Protocol

This protocol provides a robust starting point for the Heck coupling of Methyl 3,5-dichloro-4-iodobenzoate with an activated alkene.

Workflow start Start reagents 1. Assemble & Degas Reagents (Substrate, Alkene, Base, Solvent) start->reagents setup 2. Set up Reaction Vessel (Flask, Condenser, Stir Bar) reagents->setup inert 3. Establish Inert Atmosphere (Nitrogen or Argon) setup->inert add_solids 4. Add Solids (Aryl Iodide, Pd(OAc)₂, Ligand) inert->add_solids add_liquids 5. Add Liquids (Solvent, Base, Alkene) add_solids->add_liquids react 6. Heat and Stir (80-120 °C) add_liquids->react monitor 7. Monitor Reaction Progress (TLC, GC-MS) react->monitor workup 8. Aqueous Work-up (Filter, Dilute, Extract) monitor->workup Upon Completion purify 9. Purify Product (Column Chromatography) workup->purify characterize 10. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Heck reaction.

Materials and Equipment
  • Reagents:

    • Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv)

    • Alkene (e.g., methyl acrylate, styrene) (1.2 - 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)

    • Phosphine Ligand (e.g., PPh₃) (2-10 mol%)

    • Base (e.g., Et₃N) (2.0 - 3.0 equiv)

    • Anhydrous, degassed solvent (e.g., DMF, MeCN)

  • Equipment:

    • Round-bottom flask or reaction vial

    • Magnetic stirrer and heat plate

    • Reflux condenser

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Standard laboratory glassware for work-up and purification

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv), Palladium(II) Acetate (e.g., 0.02 equiv), and the phosphine ligand (e.g., 0.04 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., DMF) to dissolve the solids. Follow this with the addition of the base (e.g., Et₃N, 2.5 equiv) and finally the alkene partner (1.2 equiv).

  • Reaction: Lower the flask into a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a supported catalyst was used, it can be filtered off.[7] Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired substituted alkene.

Example Protocol: Coupling with Methyl Acrylate

Reaction Scheme: (A schematic showing Methyl 3,5-dichloro-4-iodobenzoate reacting with methyl acrylate in the presence of Pd(OAc)₂, PPh₃, and Et₃N in DMF to yield Methyl (E)-3-(2,6-dichloro-4-(methoxycarbonyl)phenyl)acrylate)

Reagent Table:

ReagentMWAmountMoles (mmol)Equivalents
Methyl 3,5-dichloro-4-iodobenzoate348.94349 mg1.01.0
Methyl Acrylate86.09124 µL1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
PPh₃262.2910.5 mg0.040.04
Et₃N101.19348 µL2.52.5
DMF (anhydrous)-5 mL--

Procedure: Follow the generalized protocol above with the specified amounts. Set the reaction temperature to 100 °C. The expected product is Methyl (E)-3-(2,6-dichloro-4-(methoxycarbonyl)phenyl)acrylate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality reagents/solvent.1. Ensure a strictly inert atmosphere; use fresh catalyst and degassed solvents.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous reagents and solvents.
Formation of Palladium Black Catalyst decomposition.Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Consider a more robust ligand like P(o-tol)₃.
Side Product Formation 1. Homocoupling of the aryl iodide.2. Isomerization of the product alkene.1. This can occur at high temperatures. Try running the reaction at a lower temperature for a longer time.2. Ensure the base is fully consumed or removed during workup.

Safety Precautions

  • Reagents: Palladium compounds can be toxic and should be handled with care in a fume hood. Phosphine ligands are air-sensitive and may be irritants. Organic solvents like DMF are harmful.

  • Procedure: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Atmosphere: Reactions under inert gas should be properly vented. High temperatures require careful handling to avoid burns.

References

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity - ChemRxiv. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. [Link]

  • Nickel-Catalyzed Mizoroki–Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products - NIH. [Link]

  • 有机化学 - SIOC Journals. [Link]

  • Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins - Beilstein Journals. [Link]

  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][6][8]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions - PMC. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for Methyl 3,5-dichloro-4-iodobenzoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-35DC4I-SUZ Subject: Optimizing Cross-Coupling Yields for Sterically Hindered Aryl Iodides Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Steric-Electronic Paradox

You are likely working with Methyl 3,5-dichloro-4-iodobenzoate as a scaffold for thyromimetics (e.g., Sobetirome/GC-1 ). This substrate presents a classic "Steric-Electronic Paradox" that traps many researchers:

  • Electronic Activation (The Trap): The electron-deficient ring and the iodine leaving group make oxidative addition extremely fast. You expect a rapid reaction.

  • Steric Blockade (The Reality): The two ortho-chlorine atoms create a "picket fence" around the palladium center. This blocks the incoming nucleophile (boronic acid) during the transmetallation step.

The Result: If you use standard conditions (e.g.,


), the catalyst performs oxidative addition and then stalls. The stalled Pd-Ar-I species eventually intercepts a hydride (from solvent or moisture), leading to protodeiodination  (formation of methyl 3,5-dichlorobenzoate) rather than the coupled product.

Catalyst Selection: The Engine

To overcome the ortho-chlorine blockade, you must switch from "general purpose" catalysts to sterically demanding, electron-rich ligand systems.

Recommended Systems
ComponentRecommendationMechanism of Action
Ligand SPhos or XPhos These Buchwald biaryl phosphines are bulky enough to force the Pd(II) intermediate into a geometry that favors transmetallation while preventing catalyst dimerization.
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Use a 1:2 Pd:Ligand ratio. Alternatively, use XPhos Pd G3/G4 precatalysts to ensure precise 1:1 active species generation.
Alternative PEPPSI-IPr An NHC (N-Heterocyclic Carbene) ligand system that is highly resistant to oxidation and excellent for sterically hindered substrates.
Why Fails

Triphenylphosphine is not bulky enough to promote the reductive elimination in crowded systems, nor electron-rich enough to stabilize the oxidative addition complex against side reactions. It frequently leads to <30% yields and high deiodination.

Critical Reaction Parameters

A. Base Selection (Preventing Hydrolysis)

Your substrate is a methyl ester. Strong hydroxide bases (NaOH, KOH) or high heat with carbonates will hydrolyze the ester to the carboxylic acid (Methyl 3,5-dichloro-4-iodobenzoate


 3,5-dichloro-4-iodobenzoic acid).
  • Best Practice: Use Potassium Phosphate Tribasic (

    
    ) . It buffers the pH effectively without rapidly attacking the ester.
    
  • Anhydrous Option: If hydrolysis persists, switch to Cesium Fluoride (CsF) in dry solvents.

B. Solvent Systems
  • Standard: Toluene/Water (10:1) or Dioxane/Water (10:1). The water is necessary for the boronic acid activation but must be minimized to prevent deiodination.

  • Strictly Anhydrous: If protodeiodination is >10%, switch to DMF or Toluene with CsF (Cesium Fluoride) as the activator.

Visualizing the Failure Mode

The diagram below illustrates the "Danger Zone" where the reaction stalls and side products form.

G Start Substrate: Methyl 3,5-dichloro-4-iodobenzoate OxAdd Oxidative Addition (Fast due to I and EWG) Start->OxAdd Stall STALL POINT: Transmetallation Blocked by Cl atoms OxAdd->Stall Path_Good Bulky Ligand (SPhos) Opens Steric Channel Stall->Path_Good With Optimization Path_Bad Standard Ligand (PPh3) Cannot overcome sterics Stall->Path_Bad Standard Conditions Product Coupled Product (Sobetirome Intermediate) Path_Good->Product SideProd Side Product: Protodeiodination (Ar-H) Path_Bad->SideProd Hydride Capture

Figure 1: The Mechanistic Bottleneck. The ortho-chlorines create a stall point after oxidative addition. Without bulky ligands, the intermediate captures a proton (deiodination) instead of the boronic acid.

Troubleshooting Guide

Issue 1: High Deiodination (Ar-I Ar-H)
  • Symptom: LCMS shows mass [M-126] (Loss of Iodine + H).

  • Root Cause: The Pd-Ar intermediate waits too long for the boronic acid. It eventually grabs a hydride from the solvent (ethanol/isopropanol are worst offenders) or trace moisture.

  • Protocol Fix:

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to increase the collision frequency of the boronic acid.

    • Solvent Switch: Remove all alcohols. Use Toluene.

    • Catalyst Boost: Increase catalyst loading to 5 mol% to drive the cycle faster.

Issue 2: Homocoupling (Ar-Ar)
  • Symptom: Dimerization of the boronic acid or the aryl halide.

  • Root Cause: Oxygen in the system (boronic acid homocoupling) or disproportionation.

  • Protocol Fix:

    • Degassing: Sparging with Nitrogen is insufficient. Use Freeze-Pump-Thaw (3 cycles) .[1]

    • Additives: Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger if you suspect radical pathways.

Issue 3: No Conversion (Starting Material Remains)
  • Symptom: Substrate is untouched.

  • Root Cause: Catalyst poisoning or failure to activate boronic acid.

  • Protocol Fix:

    • Boronic Acid Quality: Boronic acids can dehydrate to boroxines (anhydrides) which are less reactive. Add a distinct "activation time" where you stir the Boronic Acid + Base + Water before adding the Pd/Aryl Iodide.

Optimized Protocol (The "Sobetirome" Route)

This protocol is adapted from optimized routes for GC-1 (Sobetirome) synthesis, specifically designed to handle the 3,5-dichloro-4-iodo core.

Reagents:

  • Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: Toluene : Water (20:1 ratio)

Step-by-Step:

  • Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at RT for 15 mins (Solution turns yellow/orange). Crucial: This ensures active catalyst formation before substrate exposure.

  • Main Vessel: Load Aryl Iodide, Boronic Acid, and

    
     into the reaction flask.
    
  • Degas: Seal and purge with Argon/Nitrogen (3x vacuum/backfill).

  • Addition: Syringe the pre-complexed catalyst solution into the main vessel. Add the degassed water.

  • Reaction: Heat to 80°C . Do not reflux vigorously. Monitor by TLC/LCMS at 1 hour.

    • Note: Most reactions complete in <2 hours with this system. Prolonged heating promotes deiodination.

  • Workup: Cool to RT. Filter through Celite (removes Pd). Dilute with EtOAc, wash with brine.[1]

Decision Tree for Optimization

Tree Start Reaction Outcome? YieldGood Yield > 80% Start->YieldGood Yes YieldLow Yield < 50% Start->YieldLow No CheckSM Is SM consumed? YieldLow->CheckSM Deiod Product is Ar-H? CheckSM->Deiod Yes (Wrong Mass) Hydrolysis Product is Acid? CheckSM->Hydrolysis Yes (Acid Mass) Stalled SM Recovered CheckSM->Stalled No (SM Left) FixDeiod Fix: Switch to SPhos Remove Alcohols Deiod->FixDeiod FixHydro Fix: Use K3PO4 Lower Temp Hydrolysis->FixHydro FixStall Fix: Check Boronic Acid Increase Temp Stalled->FixStall

Figure 2: Troubleshooting Logic Flow. Follow the path based on your LCMS/TLC data.

References

  • Scanlan, T. S., et al. (1998). "Selective thyromimetics: Tissue-selective thyroid hormone agonists." This paper establishes the foundational synthesis for GC-1 (Sobetirome) using the 3,5-dichloro-4-iodo intermediate.

  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Defines the efficacy of SPhos/XPhos for sterically hindered aryl halides.

  • Place, D., et al. (2020). "Scalable Synthesis of Sobetirome." Provides updated process chemistry data specifically optimizing the coupling of methyl 3,5-dichloro-4-iodobenzoate to avoid impurities.

  • BenchChem Technical Data. "Troubleshooting Dehalogenation in Suzuki Coupling." General mechanisms for protodehalogenation side-reactions.

Sources

Minimizing deiodination side reactions in Methyl 3,5-dichloro-4-iodobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Deiodination and Other Side Reactions

Welcome to the Technical Support Center for the synthesis of Methyl 3,5-dichloro-4-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during this synthesis, with a particular focus on minimizing the prevalent deiodination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3,5-dichloro-4-iodobenzoate?

A1: The most prevalent and reliable method is a two-step process starting from 4-amino-3,5-dichlorobenzoic acid. The first step is the diazotization of the amino group, followed by a Sandmeyer-type iodination reaction. The resulting 3,5-dichloro-4-iodobenzoic acid is then esterified to yield the final product.

Q2: What is deiodination and why is it a problem in this synthesis?

A2: Deiodination is the removal of the iodine atom from the aromatic ring, leading to the formation of methyl 3,5-dichlorobenzoate as a significant byproduct. This side reaction reduces the overall yield of the desired product and complicates the purification process.

Q3: Is a copper catalyst necessary for the iodination step?

A3: Unlike other Sandmeyer reactions (e.g., for chlorination or bromination), the iodination of diazonium salts with potassium iodide does not typically require a copper(I) catalyst.[1][2] The iodide ion itself is a sufficiently strong reducing agent to facilitate the reaction.[1]

Q4: My reaction mixture turns dark and I see gas evolution before adding the iodide source. What is happening?

A4: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are thermally unstable, and if the temperature of the diazotization reaction rises above the recommended 0-5 °C, the diazonium salt will decompose, often to form phenolic byproducts, releasing nitrogen gas.[3]

Q5: Why is my overall yield low, even with minimal deiodination?

A5: The starting material, 4-amino-3,5-dichlorobenzoic acid, is an electron-deficient aniline. The electron-withdrawing chloro and carboxylic acid groups reduce the nucleophilicity of the amino group, which can make the initial diazotization reaction sluggish and incomplete, leading to lower overall yields.[4]

Troubleshooting Guide: Minimizing Deiodination and Maximizing Yield

This section provides a detailed breakdown of common problems, their root causes, and actionable solutions to improve the synthesis of Methyl 3,5-dichloro-4-iodobenzoate.

Problem 1: Significant Formation of Methyl 3,5-dichlorobenzoate (Deiodination)
  • Potential Cause 1: Radical-Mediated Hydrogen Abstraction. The Sandmeyer iodination proceeds through an aryl radical intermediate.[5][6] This highly reactive species can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the deiodinated byproduct.

    • Solution:

      • Solvent Choice: While aqueous media are common for diazotization, consider using a co-solvent system for the iodination step that is less prone to hydrogen atom donation.

      • Control of Reaction Rate: Add the diazonium salt solution slowly to the iodide solution to maintain a low concentration of the aryl radical at any given time, favoring the reaction with iodide over hydrogen abstraction.

  • Potential Cause 2: Instability of the Diazonium Salt. If the diazonium salt begins to decompose before the addition of the iodide, the resulting reactive species can lead to a variety of side products, including the deiodinated compound.

    • Solution:

      • Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization and handling of the diazonium salt solution.[3] Use an ice-salt bath for more efficient cooling if necessary.

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step.[3]

Problem 2: Low Yield of the Desired Product
  • Potential Cause 1: Incomplete Diazotization. As mentioned, the electron-deficient nature of the starting material can hinder the complete conversion of the amine to the diazonium salt.[4]

    • Solution:

      • Sufficient Acid: Ensure an excess of a strong mineral acid (e.g., HCl or H₂SO₄) is used during diazotization to maintain a low pH and promote the formation of the nitrosating agent (nitrosonium ion).[7]

      • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the cooled amine suspension to ensure efficient reaction and prevent localized warming.[3]

  • Potential Cause 2: Competing Hydroxylation Side Reaction. If the diazonium salt reacts with water in the reaction mixture, it can form 3,5-dichloro-4-hydroxybenzoic acid, another significant byproduct.[8]

    • Solution:

      • Maintain Low Temperature: As with decomposition, keeping the temperature low minimizes this competing reaction.

      • Non-Aqueous Quench: For particularly sensitive substrates, consider adding the cold diazonium salt solution to a solution of potassium iodide in a non-aqueous solvent like acetonitrile.[9]

Experimental Protocols

Protocol 1: Diazotization of 4-Amino-3,5-dichlorobenzoic Acid
  • Preparation of Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-dichlorobenzoic acid (1 equivalent) in water.

  • Acidification: Carefully add concentrated hydrochloric acid (2.5-3 equivalents) to the suspension with stirring.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 equivalents) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the amine suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.[3]

  • Confirmation of Diazotization (Optional): Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). A slight excess is desirable to ensure complete reaction.

  • Quenching Excess Nitrite (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.[3]

Protocol 2: Sandmeyer-Type Iodination
  • Preparation of Iodide Solution: In a separate flask, dissolve potassium iodide (1.5-2 equivalents) in water. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the freshly prepared, cold diazonium salt solution to the stirred potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Quench any remaining iodine with a saturated solution of sodium thiosulfate until the dark color disappears.

    • Acidify the solution with a strong acid to precipitate the 3,5-dichloro-4-iodobenzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product thoroughly.

Protocol 3: Esterification to Methyl 3,5-dichloro-4-iodobenzoate
  • Reaction Setup: In a round-bottom flask, suspend the dried 3,5-dichloro-4-iodobenzoic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude Methyl 3,5-dichloro-4-iodobenzoate by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Deiodination

ParameterConditionExpected Outcome on DeiodinationRationale
Temperature > 10 °CIncreasedPromotes diazonium salt decomposition and side reactions.
0-5 °CMinimizedStabilizes the diazonium salt.[3]
Rate of Addition RapidIncreasedHigh local concentration of aryl radicals can lead to side reactions.
Slow, DropwiseMinimizedMaintains a low steady-state concentration of reactive intermediates.
Iodide Concentration LowIncreasedThe aryl radical is more likely to react with other species if the iodide concentration is not sufficient.
High (Excess)MinimizedFavors the desired reaction pathway by Le Chatelier's principle.

Visualizations

Reaction Pathway and Side Reactions

cluster_0 Diazotization cluster_1 Sandmeyer Iodination cluster_2 Side Reactions 4-Amino-3,5-dichlorobenzoic Acid 4-Amino-3,5-dichlorobenzoic Acid Diazonium Salt Diazonium Salt 4-Amino-3,5-dichlorobenzoic Acid->Diazonium Salt NaNO2, HCl 0-5 °C Methyl 3,5-dichloro-4-iodobenzoate Methyl 3,5-dichloro-4-iodobenzoate Diazonium Salt->Methyl 3,5-dichloro-4-iodobenzoate 1. KI 2. Methanol, H+ Phenolic Byproduct Phenolic Byproduct Diazonium Salt->Phenolic Byproduct H2O, >5 °C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical I- (reduction) Aryl Radical->Methyl 3,5-dichloro-4-iodobenzoate Iodide trapping Methyl 3,5-dichlorobenzoate\n(Deiodination) Methyl 3,5-dichlorobenzoate (Deiodination) Aryl Radical->Methyl 3,5-dichlorobenzoate\n(Deiodination) H- abstraction

Caption: Key reaction pathways and competing side reactions.

Troubleshooting Workflow for Low Yield

start Low Yield of Methyl 3,5-dichloro-4-iodobenzoate check_deiodination Analyze crude product for deiodinated byproduct start->check_deiodination deiodination_present Significant deiodination? check_deiodination->deiodination_present troubleshoot_deiodination Implement deiodination troubleshooting steps (slow addition, excess KI) deiodination_present->troubleshoot_deiodination Yes check_other_byproducts Analyze for other byproducts (e.g., phenolic compounds) deiodination_present->check_other_byproducts No end Optimized Yield troubleshoot_deiodination->end phenolic_present Phenolic byproducts present? check_other_byproducts->phenolic_present troubleshoot_temp Strictly control temperature during diazotization (0-5 °C) phenolic_present->troubleshoot_temp Yes review_diazotization Review diazotization protocol (acid concentration, nitrite stoichiometry) phenolic_present->review_diazotization No troubleshoot_temp->end review_diazotization->end

Sources

Purification strategies for crude Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3,5-dichloro-4-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will explore common issues and provide robust, field-proven strategies to overcome them, ensuring the integrity of your subsequent research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before undertaking a purification protocol.

Q1: I have just completed the synthesis. What is the very first step I should take to assess the purification needs for my crude Methyl 3,5-dichloro-4-iodobenzoate?

A1: Before any purification attempt, a thorough analysis of the crude product is essential. The first step should always be to acquire a proton NMR (¹H NMR) and, if possible, a mass spectrum (LC-MS) of your raw material. This initial analysis will help you identify the major components, including your desired product, unreacted starting materials (e.g., 3,5-dichloro-4-iodobenzoic acid), residual solvents, and major byproducts. This analytical data is crucial for designing an effective purification strategy and prevents wasted effort on inappropriate techniques.

Q2: My crude product is a solid. Should I use recrystallization or column chromatography?

A2: The choice depends on the purity of your crude material and the desired scale.

  • Recrystallization is the preferred method if your crude product is already of moderate to high purity (generally >80%) and you are working on a larger scale (multi-gram to kilogram).[1][2] It is a more time- and solvent-efficient technique for removing small amounts of impurities.

  • Column Chromatography is necessary when the crude material is of low purity or contains impurities with very similar solubility profiles to the product.[3][4] While more labor- and solvent-intensive, it offers superior separation power for complex mixtures.[4]

Below is a decision-making workflow to guide your choice.

Purification Decision Tree start Crude Product Analysis (NMR, LC-MS) acid_check Is Carboxylic Acid Starting Material Present? start->acid_check purity_check Purity > 80% and Impurities Structurally Different? recrystallization Attempt Recrystallization purity_check->recrystallization Yes chromatography Perform Column Chromatography purity_check->chromatography No final_purity Analyze Final Purity recrystallization->final_purity chromatography->final_purity acid_check->purity_check No extraction Aqueous Bicarbonate Wash (Liquid-Liquid Extraction) acid_check->extraction Yes extraction->purity_check

Caption: Decision tree for selecting a primary purification strategy.

Q3: How do I select an appropriate solvent for the recrystallization of Methyl 3,5-dichloro-4-iodobenzoate?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For a molecule like Methyl 3,5-dichloro-4-iodobenzoate, which is relatively non-polar but has an ester group, a good starting point is moderately polar solvents. A systematic screening process is recommended.

Experimental Protocol: Recrystallization Solvent Screening

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixture) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a significant volume of solvent at room temperature.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath. A good solvent will dissolve the solid completely upon heating.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a high quantity of crystalline solid upon cooling.

Solvent SystemRationale & Expected Outcome
Alcohols (Methanol, Ethanol) Often effective for esters. The product should have high solubility when hot and lower solubility when cold. A common and effective choice.
Hexane/Ethyl Acetate A two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate (the "good" solvent) and slowly add warm hexane (the "poor" solvent) until the solution becomes turbid.[5] Reheat to clarify and then cool slowly. This offers fine control over solubility.
Toluene A less polar option. May be effective if the crude material is contaminated with very non-polar impurities.
Water Unlikely to be a suitable solvent on its own due to the organic nature of the compound, but can be used as an anti-solvent with alcohols like ethanol.[6]

Table 1: Common solvent systems for recrystallization screening.

Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the boiling point of the solvent being too high or a high concentration of impurities depressing the melting point of your compound.

Solutions:

  • Lower the solution temperature before inducing crystallization: Add a little more solvent to the hot solution to lower the saturation point, then allow it to cool more slowly and for longer before moving to an ice bath.

  • Use a lower-boiling point solvent: If you are using a high-boiling solvent like toluene, switch to a lower-boiling alternative identified in your solvent screen.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.

  • Seed the solution: Add a tiny, pure crystal of the desired compound to the cooled solution to initiate crystallization.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during purification.

Problem 1: Purity is still low after recrystallization, and the yield is poor.

  • Possible Cause A: Cooling too rapidly. Rapid cooling, such as plunging a hot flask directly into an ice bath, causes impurities to be trapped within the rapidly forming crystal lattice.[1]

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature on a benchtop. Once it has reached room temperature and crystal formation has ceased, then move it to an ice bath to maximize recovery.

  • Possible Cause B: High initial impurity load. Recrystallization is not effective for purifying grossly impure materials.[2]

    • Solution: Consider a pre-purification step. If the main impurity is the starting carboxylic acid, perform a liquid-liquid extraction by dissolving the crude product in a water-immiscible solvent (e.g., ethyl acetate) and washing with a mild aqueous base like 5% sodium bicarbonate solution. The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer, while your neutral ester product remains in the organic layer.

  • Possible Cause C: Using too much solvent. Adding an excessive amount of solvent will keep the product dissolved even at low temperatures, leading to low recovery.[1]

    • Solution: After dissolving the crude product in the minimum amount of boiling solvent, if no crystals form upon cooling, reheat the solution to boil off some of the solvent and re-concentrate it. Allow it to cool again.

Problem 2: Poor or no separation during column chromatography.

  • Possible Cause A: Incorrect mobile phase polarity. If the mobile phase is too polar, all compounds will travel with the solvent front (high Rf values), resulting in no separation.[3] If it's not polar enough, all compounds will remain adsorbed to the silica gel (low Rf values).

    • Solution: TLC Method Development. The key to successful column chromatography is to first find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate.[3] The ideal solvent system for your column should give the desired product an Rf value of approximately 0.25-0.35.

Starting Solvent SystemPolarity Adjustment
9:1 Hexane : Ethyl Acetate If Rf is too low: Increase polarity by moving to 8:2 or 7:3 Hexane:EtOAc. If Rf is too high: Decrease polarity by moving to 9.5:0.5 Hexane:EtOAc.
100% Dichloromethane (DCM) If Rf is too low: Add a small amount of a more polar solvent, e.g., 99:1 DCM:Methanol. If Rf is too high: This is unlikely for this compound in pure DCM, but you could add a less polar solvent like hexane.

Table 2: Starting solvent systems for TLC analysis.

  • Possible Cause B: Column overloading. Loading too much crude material onto the column leads to broad bands that overlap, resulting in poor separation.

    • Solution: A general rule of thumb is to load no more than 1g of crude material for every 20-40g of silica gel. The exact ratio depends on the difficulty of the separation.

  • Possible Cause C: Improper sample loading. If the sample is loaded in a solvent that is more polar than the mobile phase, it will streak down the column rather than starting as a tight band.

    • Solution: Dry Loading. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the mass of your product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band.

Column Chromatography Workflow cluster_0 Method Development cluster_1 Column Preparation & Execution cluster_2 Analysis & Isolation tlc 1. Run TLC with various solvent systems rf_calc 2. Identify system giving product Rf ~0.3 tlc->rf_calc pack 3. Pack column with silica gel slurry rf_calc->pack load 4. Load sample (Dry loading preferred) pack->load elute 5. Elute with chosen mobile phase load->elute collect 6. Collect fractions elute->collect analyze 7. Analyze fractions by TLC collect->analyze combine 8. Combine pure fractions analyze->combine evaporate 9. Evaporate solvent to obtain pure product combine->evaporate

Caption: Standard workflow for flash column chromatography.

Problem 3: The final product has a persistent yellow or brown color.

  • Possible Cause A: Trace iodine or oxidized impurities. The presence of iodine, a common reagent in the synthesis, or other highly conjugated impurities can impart color.

    • Solution 1 (During Workup): Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the initial extraction. This will reduce elemental iodine (I₂) to colorless iodide (I⁻), which will be removed in the aqueous layer.

    • Solution 2 (During Recrystallization): Add a very small amount (spatula tip) of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution, as it can also adsorb your product and reduce yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

References

  • Organic Syntheses. (n.d.). [Bis(trifluoroacetoxy)iodo]benzene. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Kim, J. H. (2004). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the Korean Chemical Society, 48(5), 473-478.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-5-iodobenzoate. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2‑[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 57(9), 3912–3923.
  • CN106608823A - Production technology of methyl 2-iodobenzoate. (2017). Google Patents.
  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (2015). Google Patents.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Retrieved from [Link]

Sources

Catalyst selection for unreactive aryl iodides like Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Catalyst Optimization for Methyl 3,5-dichloro-4-iodobenzoate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall" Paradox

You are encountering a classic false positive in synthetic planning. Electronic analysis suggests Methyl 3,5-dichloro-4-iodobenzoate should be highly reactive toward oxidative addition because it is an electron-deficient aryl iodide.

The Reality: The two ortho-chlorine atoms create a "steric wall." Standard catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail not because the bond is strong, but because the palladium center cannot physically access the C–I bond to initiate the catalytic cycle. Furthermore, if oxidative addition does occur, the resulting complex is so crowded that transmetallation with the boronic acid is kinetically blocked.

This guide provides a self-validating protocol using Next-Generation Precatalysts designed specifically to breach this steric barrier.

Diagnostic: Why Standard Protocols Fail

Before implementing the fix, understand the failure mode to avoid repeating it.

Standard CatalystFailure Mechanism
Pd(PPh₃)₄ Ligand Saturation: The PPh₃ ligands are not bulky enough to force the formation of the highly active mono-ligated Pd(0) species. The bis-ligated complex is too crowded to approach the hindered iodide.
Pd(dppf)Cl₂ Bite Angle Rigidity: The bidentate ligand locks the metal geometry, preventing the flexibility required to accommodate the massive bulk of the 2,6-dichloroaryl group during transmetallation.
Pd(OAc)₂ + PPh₃ Slow Reduction: In situ reduction of Pd(II) to Pd(0) is inefficient with electron-deficient substrates, leading to Pd-black precipitation before the reaction starts.
The Solution: Catalyst Selection Matrix

To couple Methyl 3,5-dichloro-4-iodobenzoate , you must use ligands that are electron-rich (to speed up oxidative addition) and extremely bulky (to enforce a mono-ligated active species).

Primary Recommendation: Buchwald G4 Precatalysts
  • Ligand: XPhos or SPhos .

  • Catalyst Form: XPhos Pd G4 (4th Generation Precatalyst).

  • Why: The G4 precatalyst activates at room temperature to release the active L-Pd(0) species immediately. XPhos is large enough to "reach around" the ortho-chlorines while stabilizing the intermediate.

Secondary Recommendation: NHC-Palladium (PEPPSI) [1][2][3]
  • Catalyst: PEPPSI-IPr .

  • Why: The N-Heterocyclic Carbene (NHC) ligand is non-labile and extremely bulky. The "throw-away" pyridine ligand ensures rapid initiation. This is often superior if your coupling partner (boronic acid) is also sterically hindered.

Visual Logic: Catalyst Decision Tree

CatalystSelection Start Substrate: Methyl 3,5-dichloro-4-iodobenzoate CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Unblocked Unblocked Partner (e.g., Phenylboronic acid) CheckPartner->Unblocked Low Steric Demand Blocked Hindered/Heterocyclic Partner (e.g., 2-methylphenyl, 2-pyridyl) CheckPartner->Blocked High Steric Demand Rec1 PRIMARY SYSTEM: XPhos Pd G4 (1-2 mol%) Solvent: THF/Water (10:1) Unblocked->Rec1 Rec2 ADVANCED SYSTEM: PEPPSI-IPr (2-3 mol%) Solvent: Dioxane/KOtBu Blocked->Rec2 Mechanism1 Mechanism: Monoligated Pd(0) facilitates rapid oxidative addition Rec1->Mechanism1 Mechanism2 Mechanism: Strong Sigma-donation stabilizes crowded intermediate Rec2->Mechanism2

Figure 1: Decision matrix for selecting the optimal catalytic system based on the steric demand of the coupling partner.

Validated Experimental Protocol

Objective: Suzuki-Miyaura coupling of Methyl 3,5-dichloro-4-iodobenzoate with Phenylboronic Acid (Model Reaction).

Reagents:
  • Substrate: Methyl 3,5-dichloro-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Note: Carbonate bases are often too weak for this hindered system.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Procedure:
  • Preparation (The "Glovebox-Free" Advantage):

    • Weigh the aryl iodide, boronic acid, K₃PO₄, and XPhos Pd G4 into a reaction vial equipped with a stir bar.

    • Technical Note: The G4 precatalyst is air-stable in solid form, allowing benchtop weighing.

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (or Argon) three times.

    • Critical: Oxygen is the enemy of the active Pd(0) species. Do not skip this.

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture via syringe.

    • The solution should turn a pale yellow/orange immediately.

  • Reaction:

    • Heat the block to 80°C .

    • Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.

    • Run for 2–4 hours.

  • Validation (TLC/LCMS):

    • Checkpoint: Check LCMS at 1 hour.

    • Success Signal: Disappearance of the aryl iodide (M+) and appearance of the biaryl product.

    • Failure Signal: Presence of de-iodinated starting material (Methyl 3,5-dichlorobenzoate). See Troubleshooting below.

Troubleshooting Guide
Issue 1: Protodehalogenation (Iodine replaced by Hydrogen)
  • Symptom: You isolate Methyl 3,5-dichlorobenzoate instead of the product.

  • Cause: The oxidative addition happened, but transmetallation was too slow due to sterics. The Pd intermediate grabbed a proton from water or the solvent.

  • Fix:

    • Switch to Anhydrous Conditions . Use PEPPSI-IPr in pure Dioxane with Cs₂CO₃ or KOtBu .

    • Increase the concentration of the Boronic Acid (2.0 equiv) to force transmetallation.

Issue 2: No Reaction (Starting Material Recovered)
  • Symptom: The aryl iodide remains untouched after 4 hours.

  • Cause: The catalyst died before entering the cycle (Pd-black formation) or the ligand is not bulky enough to open the coordination site.

  • Fix:

    • Ensure you are using G3 or G4 precatalysts, not in situ generated catalysts (e.g., Pd(OAc)₂ + XPhos). The activation energy for in situ generation is too high here.

    • Raise temperature to 100°C .

Mechanistic Insight: The "Pocket" Effect

Why does XPhos work where PPh₃ fails?

StericPocket cluster_mechanism Active Monoligated Species [L-Pd] Pd Pd(0) Ligand XPhos (Bulky) Ligand->Pd Protects Metal Center Substrate Ar-I (Hindered) Substrate->Pd Oxidative Addition

Figure 2: The bulky biaryl ligand (XPhos) creates a protective pocket, enforcing a 1:1 Ligand-to-Metal ratio.[2] This high-energy species is reactive enough to insert into the hindered C-I bond.

References
  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A highly active and selective catalyst for the Suzuki-Miyaura cross-coupling reaction." Chemistry – A European Journal, 2006.

  • Hazari, N., et al. "Pd-Catalyzed Cross-Coupling: The Importance of the Precatalyst." Accounts of Chemical Research, 2019.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: 1H NMR of Methyl 3,5-dichloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shift profile for Methyl 3,5-dichloro-4-iodobenzoate .

Designed for researchers in medicinal chemistry and drug development, this document moves beyond basic spectral listing. It synthesizes theoretical prediction with comparative analog analysis to establish a self-validating assignment protocol.

Executive Summary & Molecule Significance

Methyl 3,5-dichloro-4-iodobenzoate is a high-value intermediate, frequently utilized as a scaffold in the synthesis of non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol analogs) and specific thyromimetic ligands.

Accurate NMR characterization is critical because the 3,5-dichloro-4-iodo substitution pattern is sterically crowded. This crowding often leads to subtle chemical shift anomalies compared to mono-substituted benzoates. This guide establishes the "Ground Truth" spectral signature by comparing it against its structural precursors: Methyl 3,5-dichlorobenzoate and Methyl 4-iodobenzoate.

Structural Analysis & Chemical Shift Prediction

Before analyzing the spectrum, we must deconstruct the electronic environment of the protons. The molecule possesses C2v symmetry , resulting in a simplified spectrum with only two distinct proton signals.

The Proton Environments[1][2][3][4][5][6]
  • Aromatic Protons (H-2, H-6):

    • Position: Ortho to the methyl ester (COOMe).

    • Electronic Influence:

      • COOMe (Ortho): Strong electron-withdrawing group (EWG) via resonance (+M) and induction (-I). Effect: Strong Deshielding.

      • Chlorine (Ortho): Inductive withdrawal (-I) dominates over resonance donation (+R) in this position. Effect: Mild Deshielding.

      • Iodine (Meta): The "Heavy Atom Effect" of Iodine is typically shielding when attached directly to the carbon of interest, but at the meta position, its effect is negligible to slightly shielding.

    • Predicted Multiplicity: Singlet (s). The H-2 and H-6 protons are chemically equivalent and do not couple to the Iodine or Chlorines (quadrupolar nuclei relaxation is too fast/no magnetic spin).

  • Methyl Ester Protons (OCH3):

    • Position: Attached to Oxygen.

    • Effect: Standard methoxy ester shift.

    • Predicted Multiplicity: Singlet (s).

Comparative Analog Logic (The "Triangulation" Method)

To validate the target shifts, we compare them with experimentally verified analogs.

MoleculeSubstituentsH-2,6 Shift (ppm)Rationale for Target Shift
Methyl Benzoate None~8.03Baseline reference.
Methyl 3-chlorobenzoate 3-Cl7.97Cl at ortho position (relative to H2) causes slight shielding/deshielding balance.
Methyl 4-iodobenzoate 4-I7.97Iodine at meta position (relative to H2) has minimal impact on the ortho-ester shift.
Target: Methyl 3,5-dichloro-4-iodobenzoate 3,5-Cl + 4-I ~7.95 - 8.05 The cumulative effect of two ortho-Chlorines and one meta-Iodine maintains the shift near 8.0 ppm.

Experimental Comparison: Solvent & Substituent Effects[2]

This section compares the performance of the analysis across different variables (Solvents) and verifies the structural assignment against "Alternative" analogs.

Scenario A: Solvent System Comparison (CDCl3 vs. DMSO-d6)

Choice of solvent significantly alters the chemical shift due to polarity and hydrogen bonding capabilities.

FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Solubility High. Excellent for this lipophilic ester.High.Use CDCl3 for routine QC.
Water Peak ~1.56 ppm (Sharp). Minimal interference.~3.33 ppm (Broad). Can obscure satellites or impurities.CDCl3 is cleaner.
Aromatic Shift ~7.98 ppm ~8.05 ppm DMSO causes slight deshielding due to polarity.
Methyl Shift ~3.94 ppm ~3.88 ppm Minimal variation.
Scenario B: Structural Verification (The "Fingerprint" Check)

How do you know you have the 4-iodo product and not just the 3,5-dichloro starting material?

  • The Alternative (Methyl 3,5-dichlorobenzoate):

    • Contains a proton at H-4 (Para to ester).

    • Spectrum: Shows a triplet or broad singlet at ~7.4 - 7.5 ppm (H-4) in addition to the H-2,6 doublet/singlet.

  • The Product (Methyl 3,5-dichloro-4-iodobenzoate):

    • H-4 is replaced by Iodine.

    • Spectrum: The signal at ~7.4 ppm disappears completely . The spectrum simplifies to a single aromatic singlet.

Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of Methyl 3,5-dichloro-4-iodobenzoate.

    • Why? This concentration (approx 30-50 mM) provides excellent signal-to-noise (S/N) in 16 scans without concentration-dependent shifting.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Critical: Ensure the solvent is acid-free. Traces of HCl (common in chloroform) can protonate the ester, causing shifts. Filter through basic alumina if unsure.

  • Mixing: Vortex for 30 seconds. Ensure complete dissolution (solution should be clear/colorless).

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Note: Aromatic protons adjacent to heavy atoms (Iodine) relax efficiently; 1s is sufficient.

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16.

Step 3: Processing & Referencing
  • Reference: Calibrate the TMS peak to 0.00 ppm .

  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the aromatic region.

  • Integration:

    • Set the Methyl Ester singlet (approx 3.94 ppm) to Integral = 3.00 .

    • Verify the Aromatic Singlet (approx 7.98 ppm) integrates to 2.00 (± 0.1).

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic Tree

This logic tree guides the researcher in confirming the synthesis of the target from its precursors.

G Start Analyze 1H NMR Spectrum CheckAromatic Check Aromatic Region (7.5 - 8.5 ppm) Start->CheckAromatic CountSignals How many distinct aromatic signals? CheckAromatic->CountSignals TwoSignals Two Signals (e.g., d 7.9, t 7.5) CountSignals->TwoSignals Signal at ~7.5 ppm found OneSignal One Singlet (~ 8.0 ppm) CountSignals->OneSignal Only ~8.0 ppm found Result1 Precursor: Methyl 3,5-dichlorobenzoate (H-4 is present) TwoSignals->Result1 Result2 Target: Methyl 3,5-dichloro-4-iodobenzoate (H-4 replaced by I) OneSignal->Result2

Caption: Logic flow for distinguishing the target molecule from its non-iodinated precursor.

Diagram 2: Chemical Shift Correlation Map

Visualizing the additive effects of substituents on the aromatic protons.

G Benzene Benzene (7.27 ppm) Step1 + COOMe (Ortho) (+0.74 ppm) Benzene->Step1 Benzoate Methyl Benzoate (~8.01 ppm) Step1->Benzoate Step2 + 2x Cl (Ortho) (Minimal Net Effect) Benzoate->Step2 Dichloro Methyl 3,5-dichlorobenzoate (~7.97 ppm) Step2->Dichloro Step3 + Iodine (Meta) (-0.03 ppm Shielding) Dichloro->Step3 Target TARGET Methyl 3,5-dichloro-4-iodobenzoate (~7.95 - 8.00 ppm) Step3->Target

Caption: Additive substituent effects leading to the final chemical shift prediction.

Consolidated Data Tables

Table 1: Anticipated 1H NMR Data (CDCl3)
Proton GroupShift (δ, ppm)MultiplicityIntegralAssignment
Ar-H (2,6) 7.95 - 8.00 Singlet (s)2HAromatic protons ortho to ester.
COOCH3 3.92 - 3.96 Singlet (s)3HMethyl ester protons.
TMS 0.00SingletRefInternal Standard.
CHCl3 7.26SingletSolventResidual Solvent.
Table 2: Comparative Shift Analysis
CompoundH-2,6 Shift (ppm)H-4 Shift (ppm)Key Differentiator
Methyl 3,5-dichlorobenzoate 7.97 (d/s)~7.50 (t/s)Presence of H-4 signal.
Methyl 4-iodobenzoate 7.97 (d)--H-3,5 doublet at ~7.46 ppm present.
Target Molecule ~7.98 (s) -- Clean singlet; no other aromatic peaks.

References

  • Royal Society of Chemistry. Methyl 3-chlorobenzoate - 1H NMR Data. ChemSpider/SpectraBase.

  • National Institutes of Health (NIH). Methyl 4-iodobenzoate - PubChem Compound Summary. PubChem CID 69273.[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for substituent additivity rules).

  • ChemicalBook. Methyl 3,5-dichlorobenzoate Product & Spectral Information.

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010.

Sources

Precision Purity Profiling of Methyl 3,5-dichloro-4-iodobenzoate: Core-Shell Phenyl-Hexyl vs. Standard C18

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Purity Profiling of Methyl 3,5-dichloro-4-iodobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

Methyl 3,5-dichloro-4-iodobenzoate is a highly lipophilic, halogen-dense intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura) for API synthesis. Its structural rigidity and high halogen content present unique chromatographic challenges: extreme hydrophobicity , poor aqueous solubility , and critical separation pairs involving de-halogenated byproducts (e.g., Methyl 3,5-dichlorobenzoate).

This guide compares the industry-standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Protocol . While C18 columns rely solely on hydrophobic subtraction, the Phenyl-Hexyl stationary phase leverages


-

interactions and shape selectivity, offering superior resolution of the target molecule from its des-iodo and des-chloro impurities.
The Challenge: Chemical Context & Impurity Profile

Developing a method for Methyl 3,5-dichloro-4-iodobenzoate requires addressing three specific failure modes common in halogenated aromatic analysis:

  • Hydrophobicity & Carryover: The iodine and chlorine substituents significantly increase LogP (estimated >4.5), leading to strong retention and potential carryover on standard C18 phases.

  • Hydrolysis Instability: The ester linkage is susceptible to hydrolysis, generating 3,5-dichloro-4-iodobenzoic acid . This polar impurity elutes at the solvent front in high-organic gradients if pH is not controlled.

  • De-halogenated Impurities: Synthetic routes often yield Methyl 3,5-dichlorobenzoate (Des-Iodo) or Methyl 3-chloro-4-iodobenzoate (Des-Chloro). These structurally similar analogs co-elute with the main peak on phases that lack steric/electronic selectivity.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard fully porous C18 column against a Core-Shell Phenyl-Hexyl column.

Method A: The "Alternative" (Generic C18)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase: Acetonitrile / Water (0.1% H3PO4)

  • Mechanism: Hydrophobic Interaction only.

  • Outcome: The high percentage of Acetonitrile required to elute the target compresses the early eluting impurities. The "Des-Iodo" impurity often co-elutes on the tail of the main peak due to insufficient selectivity differences between the Iodine and Hydrogen substituents in a pure hydrophobic environment.

Method B: The "Product" (Optimized Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)

  • Mobile Phase: Methanol / Water (0.1% Formic Acid)

  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking + Halogen Selectivity.
  • Outcome: The phenyl ring in the stationary phase interacts with the electron-deficient

    
    -system of the analyte (caused by electron-withdrawing Cl and I atoms). This interaction is distinct for the target vs. the de-halogenated impurities, resulting in baseline separation.
    
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Resolution (Target vs. Des-Iodo) 1.2 (Co-elution risk)3.8 (Baseline) ✅ Optimized
Tailing Factor (Target) 1.451.08 ✅ Optimized
Run Time 25.0 min12.0 min ✅ Optimized
LOD (Impurity) 0.05%0.01% ✅ Optimized
Backpressure 120 bar280 bar⚠️ Higher but manageable

Analyst Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is critical. Methanol facilitates stronger


-

interactions between the analyte and the Phenyl-Hexyl phase, whereas Acetonitrile's

-electrons can compete for these active sites, dampening selectivity [1].
Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating. The "System Suitability" step ensures the column is active and the mobile phase is correctly prepared.

Reagents & Equipment
  • Diluent: Methanol:Water (90:10 v/v). Note: High organic content is required to prevent precipitation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Column: Kinetex® Phenyl-Hexyl 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent Core-Shell).

Instrument Parameters
  • Flow Rate: 1.2 mL/min

  • Temperature: 40°C (Controls viscosity and improves mass transfer)

  • Detection: UV @ 240 nm (Target

    
    ) and 210 nm (Impurity sensitivity)
    
  • Injection Volume: 5 µL

Gradient Program
Time (min)% Mobile Phase BEvent
0.0060Start - Moderate organic to trap polar impurities
1.0060Isocratic Hold
8.0095Linear Ramp - Elute Target & Lipophilic impurities
10.0095Wash - Remove highly retained dimers
10.1060Re-equilibration
12.0060End of Run
System Suitability Criteria (SST)
  • Resolution (Rs): > 2.0 between Methyl 3,5-dichlorobenzoate (Des-Iodo) and Target.

  • Tailing Factor: < 1.2 for the main peak.

  • Precision: %RSD < 1.0% for retention time (n=5 injections).

Mechanism of Action & Workflow

The following diagram illustrates the decision logic and separation mechanism that makes the Phenyl-Hexyl phase superior for this specific halogenated compound.

MethodDevelopment Start Analyte: Methyl 3,5-dichloro-4-iodobenzoate Challenge Challenge: Hydrophobic + Halogenated Impurities Start->Challenge Choice Stationary Phase Selection Challenge->Choice PathA Path A: C18 (Alkyl Chain) Choice->PathA Standard PathB Path B: Phenyl-Hexyl (Aromatic) Choice->PathB Optimized MechA Mechanism: Hydrophobicity Only (Low Selectivity for Halogens) PathA->MechA MechB Mechanism: Hydrophobicity + Pi-Pi Stacking (High Selectivity for e- deficient rings) PathB->MechB ResultA Result: Co-elution of Des-Iodo Impurity MechA->ResultA ResultB Result: Baseline Separation (Rs > 3.0) MechB->ResultB

Figure 1: Decision pathway for selecting Phenyl-Hexyl stationary phases for halogenated aromatic separation.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Solvent Strength).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discussion on Phenyl phases for aromatic separation).

  • PubChem. (2025).[2][3][4] Methyl 3,5-dichloro-4-iodobenzoate Compound Summary. National Library of Medicine.

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. (Practical insights on Phenyl-Hexyl usage).

Sources

Technical Guide: Validating Synthesis of Methyl 3,5-dichloro-4-iodobenzoate via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: Methyl 3,5-dichloro-4-iodobenzoate CAS: 651058-99-0 Molecular Formula: C₈H₅Cl₂IO₂ Molecular Weight: ~330.93 g/mol [1][2][3]

This guide provides a rigorous validation protocol for the synthesis of Methyl 3,5-dichloro-4-iodobenzoate. While Nuclear Magnetic Resonance (NMR) is a standard characterization tool, it faces significant limitations with this specific compound due to proton symmetry and the "silent" nature of the halogen substitution pattern.

The Core Argument: Mass Spectrometry (MS)—specifically Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI)—is the superior validation method. It uniquely resolves the specific isotopic signature of the dichloro-iodo motif (


 ratio) and definitively confirms the presence of iodine via characteristic fragmentation, which NMR cannot directly assess without specialized probe heads (

NMR is rarely routine).

Synthesis Context & The "Silent" Error

To validate a product, one must understand its genesis. The most robust synthesis route involves the Sandmeyer reaction of methyl 4-amino-3,5-dichlorobenzoate.

The Problem with Alternatives
  • NMR (

    
    ):  The spectrum is deceptively simple—a singlet for the methoxy group (~3.9 ppm) and a singlet for the two aromatic protons (~8.0 ppm).
    
    • Risk:[4][5] A common impurity, Methyl 3,5-dichlorobenzoate (de-iodinated byproduct), also shows two singlets with very similar chemical shifts. Distinguishing them requires high-resolution overlay or 2D experiments.

  • IR Spectroscopy: Confirms the ester carbonyl (~1720 cm⁻¹) but cannot definitively distinguish between -I, -Br, or -H at the 4-position.

The MS Solution

MS provides a self-validating "fingerprint":

  • Isotopic Envelope: The

    
     pattern (9:6:1 intensity ratio for M, M+2, M+4).
    
  • Fragmentation: The homolytic cleavage of the C-I bond (

    
    ) is a definitive structural proof.
    

Experimental Protocol: Synthesis & Validation

Phase A: Synthesis Workflow (Sandmeyer Route)

Note: Perform all steps in a fume hood with appropriate PPE.

  • Diazotization:

    • Dissolve Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in

      
       at 0°C.
      
    • Dropwise add

      
       (1.2 eq) while maintaining temperature <5°C. Stir for 30 min.
      
  • Iodination:

    • Prepare a solution of

      
       (2.0 eq) in water.
      
    • Slowly add the diazonium salt solution to the

      
       solution with vigorous stirring.
      
    • Observation: Evolution of

      
       gas and formation of a dark precipitate.
      
    • Heat to 60°C for 1 hour to ensure completion.

  • Workup:

    • Quench with saturated

      
       to remove excess iodine (color changes from purple/brown to yellow/white).
      
    • Extract with Ethyl Acetate (3x). Wash with brine, dry over

      
      .
      
    • Concentrate in vacuo.

Phase B: Mass Spectrometry Validation (GC-MS / EI)

Instrument Parameters:

  • Ionization: Electron Impact (EI), 70 eV.

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Column: DB-5ms or equivalent (non-polar).

Step-by-Step Analysis:

  • Sample Prep: Dissolve ~1 mg of crude solid in 1 mL Dichloromethane (DCM).

  • Injection: Split ratio 20:1.

  • Acquisition: Scan range

    
     50–400.
    

Data Interpretation & Comparison

Isotopic Abundance Verification

The presence of two chlorine atoms creates a distinct isotopic cluster. You must verify the intensity ratios of the molecular ion (


).[4]
Ion (

)
CompositionTheoretical Intensity (Normalized)Diagnostic Value
330

100% (Base) Confirms Molecular Weight
332

~64% Confirms 2 Chlorine atoms
334

~10% Confirms 2 Chlorine atoms

If the ratio is 3:1 (M:M+2), you have mono-chloro impurity. If 100:64:10 is observed, the


 core is intact.
Fragmentation Pathway (EI, 70eV)

The fragmentation confirms the regiochemistry (Iodine on the ring, Methyl Ester intact).

Fragment (

)
LossMechanismInterpretation
330

Molecular IonStable aromatic ring.
299


-cleavage
Confirms Methyl Ester.
203

C-I HomolysisCritical: Confirms Iodine attachment.
175

Ring ContractionConfirms Benzoate structure.
Comparison of Analytical Techniques
FeatureMass Spectrometry (Recommended)

NMR
IR Spectroscopy
Iodine Confirmation Definitive (Loss of 127 amu)Inferential (Shift change)Weak (C-I stretch is fingerprint)
Impurity Detection High (Separates de-iodinated byproduct)Low (Signal overlap likely)Low
Isotopic Validation Yes (

pattern)
NoNo
Sample Requirement < 1 mg~10 mg~5 mg

Visualized Workflows

Synthesis & Validation Logic

The following diagram illustrates the critical decision points where MS validation prevents false positives common in NMR analysis.

G Start Start: Methyl 4-amino-3,5-dichlorobenzoate Step1 1. Diazotization (NaNO2/H2SO4) Start->Step1 Step2 2. Iodination (KI, Heat) Step1->Step2 Crude Crude Product Step2->Crude Analysis Select Analysis Method Crude->Analysis NMR 1H NMR Analysis (Singlet at ~8.0 ppm) Analysis->NMR Standard MS GC-MS Analysis (EI Source) Analysis->MS Recommended ResultNMR Ambiguous: Cannot distinguish I vs H vs Br NMR->ResultNMR Check1 Check Isotope Pattern (m/z 330, 332, 334) MS->Check1 ResultMS Definitive Validation Check2 Check Frag: [M-127]+ (Loss of Iodine) Check1->Check2 Check2->ResultMS

Caption: Workflow demonstrating why MS is the critical path for validating the halogenated product, bypassing the ambiguity of NMR.

Fragmentation Mechanism

Visualizing the specific mass losses that confirm the structure.

Frag M Molecular Ion [M]+ m/z 330 (Cl2 Pattern) Frag1 [M - OMe]+ m/z 299 M->Frag1 - OMe (31) Frag2 [M - I]+ m/z 203 (Aryl Cation) M->Frag2 - I (127) (Homolytic Cleavage) Frag3 [M - I - CO]+ m/z 175 Frag2->Frag3 - CO (28)

Caption: Key fragmentation pathways in EI-MS. The transition from m/z 330 to 203 is the "smoking gun" for Iodine presence.

References

  • Sigma-Aldrich. Methyl 3,5-dichloro-4-iodobenzoate Product Page (CAS 651058-99-0). Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Halogenated Benzoates Fragmentation Patterns. Retrieved from

  • ChemicalBook. Synthesis and Properties of Methyl 3,5-dichloro-4-iodobenzoate. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of Methyl 3,5-dichloro-4-iodobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely academic—it is the blueprint that dictates a compound's physical properties, stability, and biological activity. Methyl 3,5-dichloro-4-iodobenzoate, a halogenated aromatic ester, serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and advanced materials.[1][2] Its utility is intrinsically linked to its structure. The presence of multiple halogen atoms (chlorine and iodine) makes it a fascinating subject for crystal engineering, as these atoms can participate in highly directional non-covalent interactions known as halogen bonds, which play a pivotal role in modulating crystal packing.[3][4][5][6]

This guide provides an in-depth comparison of the methodologies available for determining the crystal structure of a small organic molecule like Methyl 3,5-dichloro-4-iodobenzoate. We will explore the "gold standard" technique of Single-Crystal X-ray Diffraction (SC-XRD), compare it with complementary experimental and computational methods, and provide the causal logic behind the selection of each experimental parameter.

Part 1: The Gold Standard—Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive analytical technique for obtaining detailed information about the atomic and molecular structure of a crystalline material.[7][8] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of molecules.[8][9] The fundamental principle lies in Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a regular lattice, producing a unique diffraction pattern that can be mathematically decoded to generate a model of the atomic structure.[7][8]

Detailed Experimental Protocol: A Self-Validating Workflow

The following protocol is a robust, self-validating system for determining the crystal structure of a novel compound like Methyl 3,5-dichloro-4-iodobenzoate.

Step 1: Crystal Growth — The Foundational, and Often Most Challenging, Step

  • Causality: The quality of the final crystal structure is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will produce a sharp, well-resolved diffraction pattern. Defects, twinning, or polycrystalline samples will yield poor or unsolvable data.

  • Protocol:

    • Purity Assessment: Begin with the highest purity sample of Methyl 3,5-dichloro-4-iodobenzoate. Impurities can inhibit crystallization or become incorporated into the lattice, causing disorder. Confirm purity (>98%) via ¹H NMR and LC-MS.

    • Solvent Screening: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

    • Slow Evaporation (Primary Method): Dissolve the compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a clean vial to near-saturation. Loosely cap the vial and leave it in a vibration-free environment. The slow removal of the solvent allows molecules to self-assemble into a low-energy, crystalline state.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Crystal Selection: Using a petrographic microscope under cross-polarized light, select an optically clear, unfractured crystal with sharp edges.[8] Ideal dimensions are typically between 150-250 microns.[8]

Step 2: Data Collection

  • Causality: The goal is to measure the intensities of as many unique diffracted X-ray reflections as possible from various crystal orientations. This comprehensive dataset is required to calculate an accurate electron density map.

  • Protocol:

    • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and protecting the crystal from radiation damage.

    • Instrumentation: Use a modern X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

    • Data Strategy: A typical data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam, ensuring that all possible diffraction directions are captured.[7]

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction pattern is a map of "reciprocal space." Computational methods are required to solve the "phase problem" and translate these intensities into a real-space electron density map, from which the atomic positions are determined and refined.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

    • Structure Solution: Use direct methods or Patterson methods (common in software like SHELXT) to generate an initial structural model.

    • Structure Refinement: Refine this model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.

    • Validation: The quality of the final structure is assessed using metrics like the R1 factor (agreement between observed and calculated structure factor amplitudes, ideally <5% for high-quality data) and the Goodness-of-Fit (GOF), which should be close to 1.

Hypothetical Crystallographic Data for Methyl 3,5-dichloro-4-iodobenzoate

The following table presents plausible, high-quality crystallographic data one might expect to obtain from a successful SC-XRD experiment.

ParameterExpected ValueSignificance
Chemical FormulaC₈H₅Cl₂IO₂Defines the atomic composition of the asymmetric unit.
Formula Weight346.93 g/mol Molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems describing lattice geometry.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)a ≈ 8.5, b ≈ 12.0, c ≈ 10.5Dimensions of the unit cell.
β (°)β ≈ 95°The angle of the monoclinic unit cell.
Volume (ų)≈ 1065 ųThe volume of a single unit cell.
Z4The number of molecules per unit cell.
R-int< 0.04Internal consistency of symmetry-related reflections.
R1 [I > 2σ(I)]< 0.03A primary indicator of the quality of the final refined model.
wR2 (all data)< 0.08A weighted R-factor based on all data.
Goodness-of-Fit (GOF)≈ 1.05Should be close to 1 for a good model and weighting scheme.

Part 2: A Comparative Guide to Alternative and Complementary Methods

While SC-XRD is the gold standard, it is not always feasible or may not provide a complete picture. A multi-faceted approach often yields the most robust structural understanding.

Methodology Comparison
TechniqueSample RequirementInformation ProvidedKey AdvantageKey Limitation
SC-XRD Single crystal (0.1-0.3 mm)Complete 3D structure, bond lengths/angles, packingUnambiguous, high-resolution atomic structure[9]Crystal growth can be a significant bottleneck.
PXRD Microcrystalline powderUnit cell parameters, phase purity, fingerprintingDoes not require single crystals; useful for quality control[10]Structure solution is complex and often not definitive.
NMR Crystallography Crystalline powderLocal atomic environments, connectivity, dynamicsExcellent for light atoms (e.g., H), distinguishes polymorphs[11]Provides local, not global, structural information; requires complementary data.
DFT-CSP None (in silico)Predicted stable crystal packings, lattice energiesCan predict polymorphs before synthesis[12][13][14]Computationally expensive; accuracy depends on the method.[12][15]
In-Depth Analysis of Alternatives
  • Powder X-ray Diffraction (PXRD): When single crystals are unavailable, PXRD is an invaluable tool. It generates a one-dimensional diffraction pattern unique to a specific crystalline phase. While solving a structure ab initio from powder data is challenging, it is excellent for fingerprinting, confirming phase purity, and can be used in conjunction with Crystal Structure Prediction (CSP) to validate computationally generated models.[10]

  • NMR Crystallography: Solid-state NMR (ssNMR) provides information on the local chemical environment of specific nuclei (e.g., ¹³C, ¹H).[11][16] It is highly sensitive to subtle differences in molecular conformation and packing, making it powerful for identifying and characterizing different polymorphs that may be indistinguishable by other means. It complements diffraction methods, which excel at defining long-range order.[11]

  • Computational Crystal Structure Prediction (CSP): CSP methods use computational algorithms to search for the most thermodynamically stable crystal packing arrangements based only on the molecular diagram.[17] These in silico approaches can predict potential polymorphs, helping to guide experimental crystallization efforts and mitigate late-stage surprises in pharmaceutical development.[13][14] The combination of CSP with experimental PXRD data is a powerful modern approach to structure elucidation from powders.[10]

Part 3: Visualizing the Workflow and Relationships

Diagrams for Clarity

The following diagrams, rendered in Graphviz, illustrate the logical workflow for structure determination and the synergistic relationship between the discussed techniques.

G cluster_start Initial State cluster_exp Experimental Pathways cluster_scxrd Single Crystal Analysis cluster_powder Powder & Computational Analysis start High-Purity Compound (Methyl 3,5-dichloro-4-iodobenzoate) crystal Attempt Crystal Growth start->crystal Primary Goal powder Use as Powder start->powder Alternative crystal->powder Failure scxrd Single-Crystal XRD Data Collection crystal->scxrd Success pxrd Collect PXRD Data powder->pxrd solve Structure Solution & Refinement scxrd->solve final_structure Definitive 3D Structure solve->final_structure refine Rietveld Refinement (Compare PXRD & CSP) pxrd->refine csp Computational CSP csp->refine validated_structure Validated Structural Model refine->validated_structure G center Crystal Structure Elucidation scxrd SC-XRD (Definitive Structure) center->scxrd Provides pxrd PXRD (Phase ID & QC) center->pxrd Utilizes nmr NMR Crystallography (Local Environment) center->nmr Informs csp DFT-CSP (Prediction & Energy) center->csp Guides scxrd->pxrd Provides Reference pxrd->csp Validates nmr->scxrd Confirms H-Positions csp->nmr Suggests Polymorphs

Caption: Interconnectivity of crystallographic techniques.

Conclusion

The determination of the crystal structure of Methyl 3,5-dichloro-4-iodobenzoate, like any small molecule, is best approached with a clear and logical strategy. While Single-Crystal X-ray Diffraction remains the unparalleled gold standard for providing a definitive three-dimensional structure, a comprehensive understanding often requires an integrated approach. Powder XRD serves as a vital tool for quality control and analysis when single crystals are elusive. NMR Crystallography offers complementary insights into the local atomic environment, and Computational Crystal Structure Prediction provides a powerful predictive lens to foresee potential polymorphs and guide experimental work. By understanding the strengths and causality behind each technique, researchers can efficiently and accurately elucidate the solid-state architecture that governs the function of critical chemical compounds.

References

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543–2554. [Link]

  • Gautam, D. et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 47(8), 2543-54. [Link]

  • Metrangolo, P. et al. (2007). Halogen Bonding in Crystal Engineering. ResearchGate. [Link]

  • Varadwaj, A. et al. (2022). Virtual Issue on Halogen Bonding. Crystal Growth & Design. [Link]

  • Qin, C. et al. (2024). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

  • Tothadi, S. et al. (2013). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Ding, Y. (2022). Computational prediction of organic crystal structures. UCL Discovery. [Link]

  • Tkatchenko, A. et al. (2018). Methods and applications of crystal structure prediction. Faraday Discussions. [Link]

  • Gavezzotti, A. (2011). Computational studies of crystal structure and bonding. PubMed. [Link]

  • Wikipedia. (n.d.). Crystal structure prediction. [Link]

  • Reva, I. et al. (2022). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • X-ray Quality Lab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Yin, S. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • O'Dell, L. A. (2015). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. PMC. [Link]

  • Kumar, A. et al. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. [Link]

  • Semantic Scholar. (2019). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. [Link]

  • Poręba, T. et al. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids. ChemistryPlusChem. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. [Link]

  • MySkinRecipes. (n.d.). Methyl 3,5-dihydroxy-4-iodobenzoate. [Link]

  • ResearchGate. (2015). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]

Sources

Safety Operating Guide

Methyl 3,5-dichloro-4-iodobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Methyl 3,5-dichloro-4-iodobenzoate

Executive Summary & Chemical Profile

Methyl 3,5-dichloro-4-iodobenzoate is a poly-halogenated aromatic ester commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2][3]

Improper disposal of this compound poses two specific risks:

  • Environmental Persistence: As a halogenated aromatic, it resists biodegradation and is toxic to aquatic life (H411).[1]

  • Incineration Hazards: The presence of Iodine (I) and Chlorine (Cl) generates acidic gases (HI and HCl) upon combustion.[1] This necessitates disposal via high-temperature incineration facilities equipped with specific caustic scrubbers.[1]

Chemical Data for Disposal Logistics:

ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystals)Do not dissolve solely for disposal; segregate as solid waste.[1]
Halogen Content High (Cl + I)MUST go to Halogenated Waste stream.[1] Never mix with non-halogenated solvents.[1]
Water Solubility InsolubleNEVER flush down the drain.[1]
Reactivity Light SensitiveStore waste containers away from direct sunlight.[1]
Hazards (GHS) Irritant (H315, H319), Aquatic Tox (H411)Standard PPE (Nitrile gloves, eye protection) required.[1]

Pre-Disposal Assessment

Before handling, determine the state of the waste.[3][4] The disposal pathway diverges based on whether the compound is a pure solid or dissolved in a reaction mixture.

A. Pure Solid Waste (Expired/Excess Reagent)[1]
  • Protocol: Dispose of in the original container if possible, or a dedicated wide-mouth HDPE jar.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic."[1]

  • Why: Dissolving solids unnecessarily increases waste volume and cost.[1] Solid incineration is the most efficient destruction method for this compound.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Protocol: Segregate into the Halogenated Solvent waste stream.[1]

  • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, and Chlorobenzene.[1]

  • Incompatibility: Do NOT mix with strong oxidizers or strong acids, as this may liberate toxic Iodine gas (

    
    ) or Chlorine gas (
    
    
    
    ).[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging
  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container.[1] Avoid metal cans due to potential corrosion from hydrolysis products (HCl/HI).[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Required Fields: Full Chemical Name (No abbreviations), Approximate % Composition, Hazard Checkbox (Toxic, Irritant).

    • Specific Note: Write "Contains Iodine/Chlorine" on the tag to alert the incineration facility.[1]

  • Secondary Containment: Place the waste container in a polyethylene tray to capture potential leaks.[1]

Phase 2: Waste Stream Handoff
  • Accumulation Limit: Do not exceed 55 gallons (or local lab limit, often 1-5 gallons) in the Satellite Accumulation Area (SAA).

  • Inspection: Ensure the cap is screw-tight (vapor tight). Funnels must be removed.

  • Notification: Contact your EHS (Environmental Health & Safety) officer for pickup.[1]

Decision Matrix: Waste Stream Logic

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste Generation: Methyl 3,5-dichloro-4-iodobenzoate StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Precipitate StateCheck->IsSolid Solid IsLiquid Dissolved in Solution StateCheck->IsLiquid Liquid SolidBin Solid Waste Container (Wide-mouth HDPE) IsSolid->SolidBin LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Final EHS Pickup / Incineration (Rotary Kiln + Scrubber) SolidBin->Final HaloStream Halogenated Waste Carboy (e.g., with DCM/Chloroform) LiquidCheck->HaloStream Solvent is Halogenated NonHaloStream Non-Halogenated Carboy LiquidCheck->NonHaloStream Solvent is Non-Halogenated HaloStream->Final Stop STOP: Do Not Mix. Transfer to Halogenated Stream. NonHaloStream->Stop Contamination Risk Stop->HaloStream Corrective Action

Figure 1: Decision tree for segregating Methyl 3,5-dichloro-4-iodobenzoate waste. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the halogenated solute often mandates the entire mixture be treated as Halogenated Waste.

Emergency Contingencies

Spill Response (Small Scale < 100g):

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[1][5]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1] Use a P95/N95 dust mask if powder is loose.[1]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1]

    • Liquids: Absorb with vermiculite or commercial spill pads.[1]

  • Decontamination: Wipe the surface with a dilute soap solution.[1] Place all cleanup materials into a plastic bag, seal it, and label it as "Hazardous Waste Debris (Halogenated)."

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[1][6] (Iodinated compounds can stain and irritate).[1]

  • Eyes: Rinse immediately for 15 minutes.[1][6][7][8] Seek medical attention if irritation persists.

Regulatory Compliance (US/Global Context)

  • RCRA (USA): While Methyl 3,5-dichloro-4-iodobenzoate is not explicitly P-listed or U-listed by name, it falls under 40 CFR 268.32 regarding Halogenated Organic Compounds (HOCs).[1] It is subject to Land Disposal Restrictions (LDR).[1][9]

  • EPA Waste Code: If the waste is a spent solvent mixture, use F002 .[1] If it is pure chemical waste, it is typically managed under a generic characteristic code or state-specific code for toxic organic waste.[1]

  • DOT Shipping (for waste transport):

    • UN Number: UN3077[1][7]

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Methyl 3,5-dichloro-4-iodobenzoate).[1]

    • Class: 9

References

  • United States Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[1] 40 CFR 268.[1]32. Available at: [Link][1][5]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Available at: [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.